Phenformin-d5 Hydrochloride
Description
BenchChem offers high-quality Phenformin-d5 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenformin-d5 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₀H₁₀D₅N₅xHCl |
|---|---|
Molecular Weight |
210.293646 |
Synonyms |
N-(2-Phenylethyl)imidodicarbonimidic Diamide-d5 Hydrochloride; 1-Phenethylbiguanide-d5 Hydrochloride; Insoral-d5; |
Origin of Product |
United States |
Foundational & Exploratory
Phenformin-d5 Hydrochloride CAS number and molecular weight
Technical Whitepaper: Phenformin-d5 Hydrochloride – Precision in Bioanalytical Quantification
Executive Summary
In the rigorous landscape of drug metabolism and pharmacokinetics (DMPK), the accuracy of quantitative assays is non-negotiable. Phenformin-d5 Hydrochloride serves as the critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Phenformin in biological matrices.
While Phenformin itself was withdrawn from clinical use in many regions due to lactic acidosis risks, it remains a vital probe compound in metabolic research, particularly for AMPK activation studies and cancer metabolism. This guide delineates the physicochemical identity of Phenformin-d5 Hydrochloride, its mechanistic role in correcting bioanalytical variability, and a self-validating LC-MS/MS workflow for its application.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The deuterated form of Phenformin distinguishes itself by a mass shift of +5 Da, achieved through isotopic substitution on the phenyl ring. This specific labeling ensures that the physicochemical properties (retention time, pKa, extraction efficiency) remain virtually identical to the analyte, while the mass difference allows for spectral resolution.
Table 1: Physicochemical Specifications
| Parameter | Specification | Technical Note |
| Compound Name | Phenformin-d5 Hydrochloride | 1-Phenethylbiguanide-d5 HCl |
| CAS Number | 834-28-6 (Unlabeled Parent) | Note:[1] No unique CAS is assigned to the d5-HCl salt. It is universally referenced under the parent CAS with the "d5" modifier. |
| Molecular Formula | C₁₀H₁₀D₅N₅[1] · HCl | Includes 5 deuterium atoms on the phenyl ring.[2][1][3] |
| Molecular Weight | 246.75 g/mol | Base MW: ~210.29 Da + HCl (36.46 Da). |
| Exact Mass (Base) | 210.16 | Monoisotopic mass of the cation (M+H)+. |
| Solubility | Water, Methanol, DMSO | Highly soluble in aqueous/organic mixtures due to the biguanide polarity. |
| pKa | ~2.7 and ~11.8 | Amphoteric but strongly basic; exists as a cation at physiological pH. |
Structural Integrity: The deuterium label is located on the phenyl ring (N-[2-(phenyl-d5)ethyl]-). This placement is metabolically stable compared to the alkyl chain, preventing "label loss" during metabolic processing or in-source fragmentation, ensuring the internal standard remains intact during analysis.
Part 2: Bioanalytical Application (LC-MS/MS)
The primary challenge in quantifying biguanides like Phenformin is their high polarity and lack of retention on traditional C18 columns, coupled with significant matrix effects (ion suppression) in plasma samples. Phenformin-d5 HCl is the "Gold Standard" solution because it co-elutes with the analyte, experiencing the exact same ionization environment.
Protocol: Self-Validating Quantification Workflow
1. Stock Solution Preparation:
-
Dissolve Phenformin-d5 HCl in 50:50 Methanol:Water to a concentration of 1 mg/mL.
-
Causality: Pure organic solvents can precipitate the salt; water ensures solubility, while methanol prevents microbial growth.
2. Sample Extraction (Protein Precipitation):
-
Matrix: Plasma or Serum (50 µL).
-
IS Addition: Add 10 µL of Phenformin-d5 working solution (e.g., 500 ng/mL).
-
Precipitation: Add 200 µL Acetonitrile (containing 0.1% Formic Acid).
-
Vortex & Centrifuge: Vortex 1 min, Centrifuge at 10,000 x g for 10 min.
-
Why this works: The high organic content precipitates proteins while keeping the polar Phenformin in the supernatant.
3. LC-MS/MS Conditions:
-
Column: C18 (e.g., Waters XBridge, 3.5 µm) or HILIC (for higher retention).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0).
-
Gradient: 10% B to 90% B over 3 minutes.
-
Ionization: ESI Positive Mode (ESI+).
Table 2: Mass Spectrometry Transitions (MRM)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy | Logic |
| Phenformin | 206.1 (M+H)⁺ | 60.2 | 20-30 eV | Cleavage of the biguanide group. |
| Phenformin-d5 | 211.1 (M+H)⁺ | 60.2 | 20-30 eV | The label (phenyl-d5) is lost in the neutral fragment; the detected ion is the unlabeled biguanide core. |
| Qualifier | 211.1 (M+H)⁺ | 110.1 | 15-20 eV | Detection of the Phenethyl-d5 cation (retains label). |
Part 3: Mechanism of Action & Context
Understanding why we measure Phenformin aids in interpreting assay data. Phenformin is a potent inhibitor of Mitochondrial Complex I. This inhibition disrupts the proton gradient, reducing ATP production and increasing AMP levels.
The Signaling Cascade:
-
Complex I Inhibition: Phenformin blocks NADH oxidation.
-
Energy Stress: ATP drops, AMP rises.
-
AMPK Activation: AMP binds to the
-subunit of AMPK, triggering a conformational change that promotes phosphorylation of Thr172. -
Metabolic Shift: AMPK inhibits mTOR (anabolism) and stimulates glucose uptake (catabolism).
Risk Factor: The inhibition of oxidative phosphorylation forces cells to rely on glycolysis, producing excess lactate. If lactate clearance is compromised, this leads to Lactic Acidosis , the toxicity that led to Phenformin's withdrawal.
Part 4: Visualization of Workflows
Diagram 1: The Bioanalytical Workflow (LC-MS/MS)
Caption: Step-by-step extraction and quantification workflow ensuring matrix effect compensation.
Diagram 2: Phenformin Mechanism of Action
Caption: Pharmacological pathway illustrating AMPK activation and the associated risk of lactic acidosis.
References
-
Chaudhari, K., et al. (2020).[4][7][8] "Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm." PLOS ONE, 15(6): e0234571.[7][8] Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. msacl.org [msacl.org]
- 5. A Comparative Study of the Lipophilicity of Metformin and Phenformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction chromatography-tandem mass spectrometry based on an amide column for the high-throughput quantification of metformin in rat plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm | PLOS One [journals.plos.org]
- 8. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Solubility and Stability of Phenformin-d5 Hydrochloride
This guide provides a comprehensive technical overview of the critical physicochemical properties of Phenformin-d5 Hydrochloride, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven insights to ensure the reliable and effective use of this compound in a laboratory setting.
Introduction: The Significance of Phenformin-d5 Hydrochloride in Research
Phenformin, an antidiabetic drug from the biguanide class, has seen a resurgence in research interest for its potential applications beyond glycemic control, notably in oncology.[1] Phenformin-d5 Hydrochloride serves as a crucial internal standard for the quantification of phenformin in biological matrices via mass spectrometry-based assays.[2] The incorporation of five deuterium atoms provides a distinct mass shift, enabling precise differentiation from the endogenous analyte without significantly altering its chemical behavior. Understanding the solubility and stability of this deuterated analog is paramount for developing accurate and reproducible analytical methods, as well as for its use in various in vitro and in vivo studies.
Part 1: Solubility Profile of Phenformin-d5 Hydrochloride
The solubility of a compound is a critical parameter that dictates its handling, formulation, and bioavailability. Phenformin Hydrochloride is generally characterized as a white crystalline powder.[1] Based on available data for the non-deuterated form, which is expected to have nearly identical solubility, Phenformin-d5 Hydrochloride exhibits solubility in a range of common laboratory solvents.
Quantitative Solubility Data
The following table summarizes the reported solubility of Phenformin Hydrochloride in various solvents. It is critical to note that for hygroscopic solvents like DMSO, using a fresh, anhydrous grade is essential to achieve maximum solubility.[3]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| Water | 12 - 125 | 49.6 - 517.1 | Sonication and/or gentle warming (to 37°C or 60°C) may be required to achieve higher concentrations.[3][4] |
| DMSO | 9 - 48 | 37.2 - 198.6 | Use of fresh, anhydrous DMSO is crucial. Sonication may be necessary.[3][5] |
| Ethanol | 1 in 15 parts (~66.7) | ~276 | General solubility data.[1] |
| PBS | 2.5 | 10.34 | Requires sonication and warming to 60°C.[4] |
| Chloroform | Practically Insoluble | - | - |
| Ether | Practically Insoluble | - | - |
Factors Influencing Solubility and Causality Behind Experimental Choices
Several factors can significantly impact the dissolution of Phenformin-d5 Hydrochloride:
-
pH: As a basic compound, the solubility of phenformin is pH-dependent. In acidic solutions, it exists in its protonated, more soluble form. Aqueous solutions of Phenformin Hydrochloride are weakly acidic.[6][7]
-
Temperature: The dissolution of most solids is an endothermic process, meaning an increase in temperature generally enhances solubility.[3] For stubborn solutes, gentle warming to 37°C can be an effective strategy to aid dissolution.[3]
-
Solvent Purity: The presence of moisture in hygroscopic solvents like DMSO can significantly reduce the solubility of the compound.[3] Therefore, the use of fresh, high-purity solvents is a cornerstone of reliable experimental work.
-
Particle Size: Smaller particle sizes increase the surface area available for solvent interaction, leading to a faster rate of dissolution.[3]
-
Mechanical Agitation: Techniques like sonication provide the necessary energy to break down particle aggregates and accelerate the dissolution process, especially when preparing higher concentration stock solutions.[3]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines a self-validating system for preparing a stock solution of Phenformin-d5 Hydrochloride.
-
Pre-analysis: Calculate the required mass of Phenformin-d5 Hydrochloride based on the desired final concentration and volume.
-
Solvent Selection: Choose an appropriate solvent based on the downstream application (e.g., DMSO for cell culture experiments, water for certain in vivo studies). Ensure the solvent is of high purity and, if necessary, anhydrous.
-
Weighing: Accurately weigh the Phenformin-d5 Hydrochloride in a suitable container.
-
Initial Dissolution: Add a portion of the selected solvent to the solid and vortex briefly.
-
Assisted Dissolution (If Necessary): If the compound does not fully dissolve, utilize a sonicator bath for 10-15 minutes. Gentle warming (not exceeding 40°C) can also be applied.
-
Final Volume Adjustment: Once the solid is completely dissolved, add the remaining solvent to reach the final desired volume.
-
Filtration (Optional but Recommended): For critical applications, filter the solution through a 0.22 µm syringe filter to remove any potential particulates.
-
Storage: Aliquot the stock solution into tightly sealed vials and store at -20°C or -80°C for long-term stability. It is recommended to use prepared stock solutions within one month.[5] Avoid repeated freeze-thaw cycles.[5]
Caption: Workflow for preparing a Phenformin-d5 Hydrochloride stock solution.
Part 2: Stability Profile and Degradation Pathways
The stability of Phenformin-d5 Hydrochloride is crucial for ensuring the integrity of experimental results over time. While specific degradation pathways for phenformin are not as extensively documented as for its analog, metformin, a systematic approach to stability assessment can be designed based on established principles and regulatory guidelines.
Storage and Handling Recommendations
-
Solid Form: Phenformin-d5 Hydrochloride powder should be stored in a tightly sealed container in a cool, dry place.[8] Recommended storage temperatures are typically -20°C for long-term stability (up to 3 years) and 4°C for shorter periods (up to 2 years).[5]
-
In Solution: Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Forced Degradation Studies: A Framework for Stability Assessment
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. While specific data for Phenformin-d5 Hydrochloride is limited, the following protocol, adapted from studies on metformin, provides a robust framework.[9][10][11]
Caption: Experimental workflow for forced degradation studies.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of Phenformin-d5 Hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 2 hours. Neutralize with 2N NaOH before analysis.[10]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Incubate at 70°C for 1 hour. Neutralize with 2N HCl before analysis.[10]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Incubate at 60°C for 30 minutes.[10]
-
Thermal Degradation: Store the stock solution at 70°C for 48 hours.[9]
-
Photolytic Degradation: Expose the stock solution to UV light in a photostability chamber for 24 hours.[10]
-
Analysis: Analyze all samples, including a control (unstressed) sample, using a validated stability-indicating HPLC method.[12] This method should be capable of separating the parent compound from all potential degradation products. Further characterization of degradation products can be achieved using LC-MS/MS.
Expected Outcomes and Mechanistic Insights:
-
Hydrolysis: Biguanides can be susceptible to hydrolysis, potentially leading to the formation of guanylurea and other related compounds. Metformin has shown degradation under both acidic and basic conditions.[9][11]
-
Oxidation: The presence of amine functional groups suggests a potential for oxidative degradation.
-
Photostability: Exposure to UV light can induce degradation in some pharmaceutical compounds.[9][11]
Conclusion: A Foundation for Reliable Research
A thorough understanding of the solubility and stability of Phenformin-d5 Hydrochloride is not merely a matter of procedural correctness; it is the foundation upon which reliable and reproducible scientific data are built. By applying the principles and protocols outlined in this guide, researchers can ensure the integrity of their stock solutions and the accuracy of their experimental outcomes. The causality-driven approach to experimental design, from the selection of anhydrous solvents to the systematic execution of forced degradation studies, provides a self-validating framework for the use of this critical research tool.
References
-
Wikipedia. Phenformin. [Link]
-
PubChem. Phenformin Hydrochloride. [Link]
-
Narasimha Rao, D., et al. METHOD DEVELOPMENT AND VALIDATION OF FORCED DEGRADATION STUDIES OF METFORMIN HYDROCHLORIDE BY USING UV SPECTROSCOPY. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
ACS Omega. Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K. [Link]
-
Impactfactor. Forced Degradation Method Development and Validation for Simultaneous Determination of Vildagliptin, Metformin Hydrochloride and. [Link]
-
Journal of Applied Pharmaceutical Science. Formulation and stability studies of metformin hydrochloride in a controlled porosity osmotic pump system. [Link]
-
PubMed Central. A Comparative Study of the Lipophilicity of Metformin and Phenformin. [Link]
-
Ingenta Connect. HPLC Stability Indicating Assay Method for Metformin Hydrochloride in Bulk Drug and Tablets and Cytotoxicity of Degradation Products. [Link]
-
International Online Medical Council (IOMC). Degradation Study of Available Brands of Metformin in Karachi Using UV Spectrophotometer. [Link]
-
ResearchGate. Forced Degradation Method Development and Validation for Simultaneous Determination of Vildagliptin, Metformin Hydrochloride and Remogliflozin Etabonate in Bulk and its Formulation by RP-HPLC. [Link]
-
ResearchGate. Two proposed degradation pathways of metformin. [Link]
-
ResearchGate. Analytical Method Development and Validation of Metformin Hydrochloride by using RP-HPLC with ICH Guidelines. [Link]
-
IJNRD. ANALYTICAL METHOD VALIDATION OF METFORMIN HCL AND LINAGLIPTIN TABLET BY HPLC. [Link]
-
SciSpace. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]
-
Adooq Bioscience. Safety Data Sheet - Phenformin hydrochloride. [Link]
Sources
- 1. Phenformin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. PHENFORMIN HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Phenformin Hydrochloride | C10H16ClN5 | CID 13266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. canbipharm.com [canbipharm.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. impactfactor.org [impactfactor.org]
- 11. iomcworld.com [iomcworld.com]
- 12. HPLC Stability Indicating Assay Method for Metformin Hydrochlorid...: Ingenta Connect [ingentaconnect.com]
A Senior Application Scientist's Guide to Phenformin-d5 Hydrochloride: Supplier Qualification, Purity Verification, and Analytical Best Practices
Introduction: The Critical Role of a Deuterated Internal Standard
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the precision of results is paramount. Phenformin, an antidiabetic agent from the biguanide class, is a compound of significant interest in metabolic research and oncology.[1][2][3] For researchers quantifying phenformin in complex biological matrices, the use of a stable isotope-labeled internal standard is not just a recommendation—it is a necessity for robust and reliable data.
Phenformin-d5 Hydrochloride (C₁₀H₁₀D₅N₅·HCl) is the deuterium-labeled analogue of Phenformin HCl.[4] It is designed to be chemically identical to the parent compound but distinguishable by mass. This property makes it the ideal internal standard for quantitative LC-MS assays.[5][6] By adding a known quantity of Phenformin-d5 to every sample, calibrator, and quality control, analysts can accurately correct for variability introduced during sample preparation, injection, and ionization in the mass spectrometer.[7][8][9] The co-elution of the deuterated standard with the native analyte ensures that both molecules experience the same matrix effects and instrument conditions, leading to highly accurate quantification.[7][10]
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on selecting a high-quality Phenformin-d5 Hydrochloride supplier and establishing rigorous, in-house protocols to verify its purity and identity.
Part 1: Supplier Qualification - A Framework for Selection
Choosing a supplier for a critical reagent like Phenformin-d5 HCl extends beyond a simple price comparison. The integrity of your analytical data is directly linked to the quality of your internal standard. The following is a multi-step process for qualifying a potential supplier.
Caption: A workflow for qualifying a Phenformin-d5 HCl supplier.
Initial Screening and Documentation Request
The first step involves identifying suppliers that specialize in stable isotope-labeled compounds and reference standards. Reputable suppliers will readily provide a comprehensive Certificate of Analysis (CoA) for a specific lot number upon request. This document is the foundation of your quality assessment.
Decoding the Certificate of Analysis (CoA)
A CoA is more than a simple purity statement; it is a detailed report of the quality control testing performed on a specific batch of the material. Key sections to scrutinize include:
-
Identity Confirmation: The CoA must provide evidence that the compound is indeed Phenformin-d5 HCl. This is typically confirmed by ¹H-NMR (Proton Nuclear Magnetic Resonance) and Mass Spectrometry (MS). The NMR should be consistent with the proposed structure, and the MS should show a parent ion mass corresponding to the deuterated molecule (C₁₀H₁₀D₅N₅, MW: ~246.22 for the free base).
-
Chemical Purity: This is most commonly determined by High-Performance Liquid Chromatography (HPLC), often with UV detection (e.g., at 240 nm).[11] Look for a purity value of ≥98%. The chromatogram should be clean, with minimal secondary peaks.
-
Isotopic Purity/Enrichment: This is a critical parameter for a deuterated standard. It specifies the percentage of the material that is correctly labeled with five deuterium atoms. High-quality suppliers, such as Cayman Chemical, often specify ≥99% for deuterated forms (d1-d5).[6] This ensures a minimal contribution from unlabeled (d0) phenformin, which could interfere with the quantification of the native analyte.
-
Solvent and Water Content: Residual solvents (often analyzed by Gas Chromatography - GC) and water content (by Karl Fischer titration) should be minimal, as they can affect the accurate weighing of the material.
Supplier Comparison
The following table provides a representative summary of what to look for when comparing potential suppliers. Data is illustrative and should be verified with lot-specific CoAs from the actual supplier.
| Parameter | Supplier A (e.g., Cayman Chemical) | Supplier B (e.g., Santa Cruz Biotechnology) | Supplier C (General Chemical Co.) | Acceptable Criteria |
| Product Name | Phenformin-d5 (hydrochloride)[6] | Phenformin-d5 Hydrochloride[4] | Phenformin-d5 | Must specify salt form |
| Chemical Purity (HPLC) | Typically ≥98% | Lot-specific, refer to CoA[4] | Often >95% | ≥98% |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d5)[6] | Not always specified on website | May not be provided | ≥98% d5 |
| Identity Tests Provided | GC- or LC-MS data often available[6] | Refer to CoA[4] | Basic MS data | ¹H-NMR, MS |
| Intended Use | Internal Standard for GC- or LC-MS[6] | Research Use Only[4] | Research Use | Stated for use as an internal standard |
Part 2: In-House Verification Protocols
Upon receiving a new batch of Phenformin-d5 HCl, it is imperative to perform in-house verification, even when a comprehensive CoA is provided. This practice ensures the material's integrity after shipping and handling and validates the supplier's claims.
Caption: Relationship between quality attributes and analytical techniques.
Protocol: Chemical Purity Verification by HPLC-UV
Causality: This method separates the main compound from any potential impurities based on their physicochemical properties (e.g., lipophilicity).[12] UV detection provides a quantitative measure of purity by comparing the peak area of the main compound to the total area of all detected peaks. A literature method for unlabeled phenformin can be adapted.[11]
Methodology:
-
Standard Preparation: Accurately prepare a 0.5 mg/mL stock solution of Phenformin-d5 HCl in a suitable solvent like methanol or a water/acetonitrile mixture.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 30 mM Ammonium Formate, pH 3.0). A typical gradient might start at 25% acetonitrile and increase to 75% over 10 minutes.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 240 nm.[11]
-
Injection Volume: 5 µL.
-
-
System Suitability: Before sample analysis, perform a blank injection (mobile phase) to ensure no system contamination.
-
Analysis: Inject the prepared standard solution.
-
Data Interpretation: Integrate all peaks in the chromatogram. Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. The result should be ≥98% and align with the supplier's CoA.
Protocol: Identity and Isotopic Purity by LC-MS
Causality: This is the most definitive test. LC separates the compound, and the mass spectrometer provides two crucial pieces of information: the mass-to-charge ratio (m/z) of the parent molecule, confirming its identity, and the m/z of the unlabeled analogue, allowing for an assessment of isotopic purity.
Methodology:
-
Sample Preparation: Dilute the stock solution from Protocol 2.1 to a final concentration of approximately 1 µg/mL using the initial mobile phase.
-
LC-MS Conditions:
-
LC: Use the same HPLC conditions as described in Protocol 2.1.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.
-
Scan Mode: Perform a full scan from m/z 100 to 400 to observe all ions present.
-
Selected Ion Monitoring (SIM): Monitor for the specific m/z of both deuterated phenformin (d5, protonated molecule [M+H]⁺ ≈ 247.2) and unlabeled phenformin (d0, [M+H]⁺ ≈ 242.2).
-
-
Data Interpretation:
-
Identity: The primary peak in the chromatogram should correspond to a mass of ~247.2 in the mass spectrum.
-
Isotopic Purity: Compare the peak intensity of the d0 ion (m/z 242.2) to the d5 ion (m/z 247.2). The signal for the d0 ion should be negligible, ideally less than 0.5% of the d5 signal, confirming high isotopic enrichment.
-
Conclusion and Recommendations
The quality of a deuterated internal standard is a cornerstone of quantitative bioanalysis. Phenformin-d5 Hydrochloride is a critical tool for researchers, and its procurement should be treated with scientific rigor. By implementing a systematic supplier qualification process and conducting diligent in-house verification using standard analytical techniques like HPLC and LC-MS, researchers can ensure the integrity of their internal standard. This diligence is a direct investment in the accuracy, reproducibility, and ultimate validity of the resulting scientific data. Always prioritize suppliers who provide comprehensive, lot-specific Certificates of Analysis and demonstrate a commitment to quality through transparent analytical data.
References
-
PubChem. (n.d.). Phenformin Hydrochloride. Retrieved February 3, 2026, from [Link]
- Odeniyi, M. A., & Adebayo, A. S. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).
- Pomorski, D., et al. (2020). A Comparative Study of the Lipophilicity of Metformin and Phenformin. Molecules, 25(19), 4436.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Phenformin on Primesep 100 Column. Retrieved February 3, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 3, 2026, from [Link]
- Arita, Y., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814.
- Kumar, T. A., et al. (2023). A review of analytical techniques for determination of metformin: present and perspectives. International Journal of Health Care and Biological Sciences, 4(1), 18-24.
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved February 3, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
- Neelima, K., & Prasad, Y. R. (2014). Analytical Method Development and Validation of Metformin, Voglibose, Glimepiride in Bulk and Combined Tablet Dosage Form by Gradient RP-HPLC. Pharmaceutical Methods, 5(1), 28.
Sources
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. HPLC Method for Analysis of Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. A Comparative Study of the Lipophilicity of Metformin and Phenformin - PMC [pmc.ncbi.nlm.nih.gov]
Phenformin-d5 Hydrochloride: A Technical Guide for Metabolic Profiling & Bioanalysis
Executive Summary
Phenformin-d5 Hydrochloride (CAS: 834-28-6 unlabeled) is the stable isotope-labeled analog of phenformin, a biguanide class antidiabetic agent.[1] While the parent compound was withdrawn from clinical use in the late 1970s due to lactic acidosis risks, it remains a critical research tool for investigating mitochondrial complex I inhibition, AMPK activation, and cancer metabolism. Phenformin-d5 serves as the definitive Internal Standard (IS) for the precise quantification of phenformin in biological matrices using LC-MS/MS, correcting for ionization suppression and extraction variability.
This technical guide outlines the physicochemical properties, analytical protocols, and biological applications of Phenformin-d5, designed for researchers requiring rigorous metabolic data.
Chemical & Isotopic Characterization
Phenformin-d5 is synthesized by replacing five hydrogen atoms on the phenyl ring with deuterium. This modification increases the molecular weight by 5 Da compared to the unlabeled drug, allowing for mass-resolved separation in mass spectrometry while maintaining identical chromatographic retention behavior.
Physicochemical Specifications
| Property | Phenformin HCl (Analyte) | Phenformin-d5 HCl (Internal Standard) |
| Chemical Formula | C₁₀H₁₅N₅ · HCl | C₁₀H₁₀D₅N₅ · HCl |
| Molecular Weight | 241.72 g/mol | 246.77 g/mol |
| Isotopic Purity | Natural Abundance | ≥ 99% Deuterated forms (d₁-d₅) |
| Solubility | Water (2 mg/mL), Methanol, DMSO | Water, Methanol, DMSO |
| pKa | ~2.7, 11.8 (Biguanide) | ~2.7, 11.8 |
| Storage | -20°C, Desiccated | -20°C, Desiccated, Protected from light |
Stability & Handling
-
Stock Solution: Prepare primary stocks (e.g., 1 mg/mL) in methanol. Deuterated standards are stable for >12 months at -80°C.
-
Working Solution: Dilute in 50:50 Water:Acetonitrile for daily use. Avoid glass containers at very low concentrations (<10 ng/mL) due to potential adsorption; use polypropylene.
The Analytical Gold Standard: LC-MS/MS Workflow
The quantification of phenformin in plasma or tissue requires high sensitivity due to its rapid tissue distribution. The use of Phenformin-d5 is non-negotiable for correcting matrix effects, particularly in lipid-rich samples like liver or adipose tissue.
Mass Spectrometry Parameters (MRM)
Phenformin ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The fragmentation pattern typically yields a guanidinium fragment (m/z 60) and a phenethyl fragment.
-
Source: ESI Positive[2]
-
Capillary Voltage: 3.0 – 3.5 kV
-
Desolvation Temp: 400°C – 500°C
Optimized MRM Transitions:
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Role | Collision Energy (eV) |
| Phenformin | 206.1 m/z | 60.1 m/z | Quantifier | 20-25 |
| Phenformin | 206.1 m/z | 105.1 m/z | Qualifier | 15-20 |
| Phenformin-d5 | 211.1 m/z | 60.1 m/z | IS Quantifier | 20-25 |
Note: The product ion m/z 60.1 corresponds to the guanidine moiety [HN=C(NH2)2]+, which does not carry the deuterium label (located on the phenyl ring). Thus, the product ion mass remains consistent between analyte and IS, while the precursor shifts by +5 Da.
Chromatographic Separation
Biguanides are highly polar and basic. Traditional C18 columns often yield poor retention and peak tailing.
-
Recommended Column: HILIC (Hydrophilic Interaction LC) or a high-strength silica C18 designed for high pH (e.g., Waters XBridge C18).
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Gradient: Start high organic (for HILIC) or low organic (for C18) depending on column choice. A C18 method typically runs 5% B to 95% B over 3-5 minutes.
Visualized Workflow
The following diagram illustrates the critical path from biological sample to validated data.
Figure 1: Standardized LC-MS/MS workflow for Phenformin quantification using Phenformin-d5 as the Internal Standard.
Sample Preparation Protocols
Protein Precipitation (Standard Protocol)
For plasma and serum, protein precipitation is efficient and yields high recovery (>90%).
-
Aliquot: Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Phenformin-d5 working solution (e.g., 500 ng/mL). Vortex for 10 sec.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (1:3 v/v ratio).
-
Agitation: Vortex vigorously for 1 minute.
-
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape on C18 columns).
Solid Phase Extraction (SPE)
For complex tissues (liver, tumor) or when lower limits of quantification (LLOQ < 1 ng/mL) are required, Mixed-Mode Cation Exchange (MCX/WCX) is superior due to the basic nature of phenformin.
-
Condition: Methanol -> Water.
-
Load: Acidified sample (Supernatant from PPT diluted with 2% Formic Acid).
-
Wash 1: 2% Formic Acid in Water (removes neutrals/acids).
-
Wash 2: Methanol (removes hydrophobic neutrals).
-
Elute: 5% Ammonium Hydroxide in Methanol (Releases basic Phenformin).
-
Dry & Reconstitute: Evaporate under nitrogen and reconstitute in mobile phase.
Application Context: Metabolic Research
Phenformin is a more potent inhibitor of Mitochondrial Complex I than its analog metformin.[4] Research utilizing Phenformin-d5 often focuses on quantifying intracellular drug levels to correlate with AMPK activation kinetics.
Mechanism of Action
Phenformin enters the mitochondria (driven by membrane potential) and inhibits NADH:ubiquinone oxidoreductase (Complex I). This halts the electron transport chain, reducing ATP production and increasing the AMP:ATP ratio. This energy stress signals AMPK (AMP-activated protein kinase) to restore homeostasis.[5]
Signaling Pathway Visualization
Figure 2: Mechanistic pathway of Phenformin-induced metabolic modulation.
Key Research Applications
-
Tumor Metabolism: Phenformin is used to target "Warburg effect" dependent cancer cells. Phenformin-d5 allows researchers to verify drug delivery to the tumor core in xenograft models.
-
Lactic Acidosis Models: High-dose phenformin induces lactic acidosis. Quantifying plasma levels helps establish toxicokinetic thresholds in safety studies.
-
Mitochondrial Respiration: Used in ex vivo flux analysis to titrate Complex I inhibition relative to intracellular concentration.
References
-
National Center for Biotechnology Information (NCBI). (2020). Determination of metformin bio-distribution by LC-MS/MS in mice. PubMed Central. Retrieved from [Link]
-
Waters Corporation. (n.d.). Simultaneous Extraction of Metformin and Related Biguanides from Plasma. Retrieved from [Link]
-
Wheaton, W. W., et al. (2014). Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis. eLife. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Comparison of Effects of Metformin, Phenformin, and Inhibitors of Mitochondrial Complex I on Mitochondrial Permeability Transition and Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Mitochondria in the Mechanism(s) of Action of Metformin [frontiersin.org]
Phenformin: Technical Guide to Metabolic Reprogramming in Oncology
Executive Summary: The Renaissance of a "Failed" Drug
Phenformin (phenethylbiguanide) is a potent biguanide derivative that, unlike its hydrophilic analog Metformin, exhibits high lipophilicity and superior membrane permeability. Withdrawn from diabetes treatment in the late 1970s due to risks of lactic acidosis, Phenformin has re-emerged as a high-priority investigational agent in oncology. Its ability to potently inhibit Mitochondrial Complex I makes it a "metabolic warhead" capable of targeting tumors with high oxidative phosphorylation (OXPHOS) dependency—a vulnerability often missed by standard chemotherapy.
This guide analyzes the mechanistic divergence between Phenformin and Metformin, details the signaling cascades involved, and provides validated protocols for preclinical evaluation in cancer models.
Mechanistic Architecture
The antineoplastic potency of Phenformin stems from its bioenergetic disruption. While Metformin requires organic cation transporters (OCTs) for cellular entry, Phenformin’s lipophilic structure allows it to passively diffuse into cells and mitochondria, achieving intracellular concentrations up to 50-fold higher than Metformin.
The Core Pathway: Complex I Inhibition
Phenformin binds to the ubiquinone-binding site of NADH:ubiquinone oxidoreductase (Complex I) . This blockade halts electron transport, preventing the generation of the proton gradient required for ATP synthesis.
Downstream Signaling Cascade:
-
ATP Depletion: The drop in ATP raises the cellular AMP:ATP ratio.
-
AMPK Activation: AMP binds to the
-subunit of AMP-activated protein kinase (AMPK), triggering its phosphorylation at Thr172. -
mTORC1 Inhibition: Activated AMPK phosphorylates TSC2 (tuberous sclerosis complex 2), enhancing its GAP activity towards Rheb, thereby inhibiting mTORC1. This halts protein synthesis and cell proliferation.
-
ROS Generation: Electron leakage at Complex I generates Superoxide (
), inducing oxidative stress that can trigger apoptosis in cancer cells with poor antioxidant capacity.
Visualization of Signaling Logic
The following diagram illustrates the dual-action mechanism: energetic starvation (AMPK-dependent) and oxidative stress (AMPK-independent).
Caption: Phenformin inhibits Complex I, triggering energetic stress (AMPK/mTOR axis) and oxidative stress (ROS), leading to tumor cell death and immune modulation.
Comparative Potency: Phenformin vs. Metformin
Phenformin is not merely a "stronger" Metformin; it is functionally distinct in low-transporter environments.
| Feature | Metformin | Phenformin | Clinical Implication |
| Cellular Entry | OCT1/OCT2/OCT3 dependent | Passive Diffusion | Phenformin is effective in tumors low in OCT transporters (e.g., some lung/breast cancers). |
| Mitochondrial Inhibition | Weak (mM range) | Potent ( | Phenformin achieves IC50 at 50-100x lower concentrations. |
| Lactic Acidosis Risk | Low (0.03 cases/1000 pt-yrs) | High (0.64 cases/1000 pt-yrs) | Phenformin requires careful dosing or encapsulation strategies. |
| Antitumor Efficacy | Moderate (mostly preventive) | High (therapeutic) | Phenformin shows single-agent efficacy in xenografts where Metformin fails. |
Validated Experimental Protocols
To ensure reproducibility and safety, the following protocols synthesize data from high-impact studies in melanoma, pancreatic, and ovarian cancer models.
In Vitro: Assessing Mitochondrial Respiration (Seahorse XF)
Objective: Quantify the "Metabolic Shift" from OXPHOS to Glycolysis.
Reagents:
-
Seahorse XF Cell Mito Stress Test Kit.
-
Phenformin HCl (Sigma-Aldrich), dissolved in PBS (Stock 100 mM).
Workflow:
-
Seeding: Plate cancer cells (e.g., A375 Melanoma, PANC-1) at 20,000 cells/well in XF96 plates. Incubate overnight.
-
Treatment: Treat with Phenformin (0, 10, 50, 100
M) for 24 hours. Note: Unlike Metformin (mM), use M range.[1] -
Assay Media: Wash cells with unbuffered XF assay media (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine.
-
Injection Strategy:
-
Port A: Oligomycin (1.5
M) – Measures ATP-linked respiration. -
Port B: FCCP (1.0
M) – Measures Maximal Respiration. -
Port C: Rotenone/Antimycin A (0.5
M) – Measures non-mitochondrial respiration.
-
-
Analysis: Phenformin treatment should result in a dose-dependent collapse of Oxygen Consumption Rate (OCR) and a compensatory increase in Extracellular Acidification Rate (ECAR) (lactate production).
In Vivo: Xenograft Dosing & Monitoring
Critical Note on Dosing: A major discrepancy exists in literature. "Proof-of-concept" studies often use 50–100 mg/kg , but this risks toxicity. "Translatable" studies use 2 mg/kg , which is safer but requires long-term administration.
Recommended Protocol (Efficacy/Safety Balance):
-
Model: NOD/SCID or Nude mice with established subcutaneous xenografts (
). -
Preparation: Dissolve Phenformin in sterile water or saline.
-
Dosing Regimen:
-
High-Dose (Short Term): 30 mg/kg, Oral Gavage (PO), Daily.[1] Monitor weight daily. Stop if >15% weight loss.
-
Low-Dose (Long Term): 2 mg/kg, Intraperitoneal (IP), Daily. This mimics human therapeutic windows.
-
-
Controls: Vehicle (Saline) and Positive Control (e.g., Cisplatin or BRAF inhibitor if combination study).
-
Endpoint: Tumor volume (
) and plasma lactate levels (using a handheld lactate scout meter via tail vein).
Safety Checkpoint: If mouse plasma lactate exceeds 5 mmol/L or mice show signs of respiratory distress (panting), reduce dose by 50% or suspend treatment.
Clinical Translation & Safety Management
The primary barrier to Phenformin's clinical return is Lactic Acidosis . In cancer therapy, this is managed differently than in chronic diabetes treatment.[2]
The Lactic Acidosis Mechanism
Phenformin inhibits gluconeogenesis from lactate in the liver (Cori Cycle disruption) while simultaneously increasing lactate production in the tumor (Warburg Effect). In patients with renal impairment, Phenformin accumulates, leading to type B lactic acidosis.
Mitigation Strategies in Modern Trials
-
Patient Selection: Strict exclusion of patients with eGFR < 60 mL/min or hepatic dysfunction.
-
Combination Therapy: Using Phenformin as a "sensitizer" allows for lower doses.
-
Example:Phenformin + BRAF Inhibitors (Dabrafenib) in Melanoma.[3] Phenformin targets the "persister" cells that survive BRAF inhibition, preventing resistance.
-
-
Encapsulation (Emerging): Nanoparticle delivery systems (e.g., micelles) are being researched to target delivery specifically to the acidic tumor microenvironment, sparing the liver.
Current Clinical Status
-
Melanoma: Phase I trials (e.g., combining Phenformin with Dabrafenib/Trametinib) have shown that Phenformin can be safely administered at 50 mg BID with manageable toxicity, significantly lower than the historical diabetes doses.
-
Immune Modulation: Phenformin reduces Myeloid-Derived Suppressor Cells (MDSCs) in the tumor microenvironment, potentially enhancing the efficacy of PD-1/PD-L1 checkpoint inhibitors.
References
-
Mechanism & Potency: Wheaton, W. W., et al. "Metformin inhibits mitochondrial complex I of cancer cells to reduce tumorigenesis." eLife, 2014. Link
-
Melanoma & Immunotherapy: Yuan, P., et al. "Phenformin enhances the therapeutic effect of BRAF(V600E) inhibitors in melanoma." Proceedings of the National Academy of Sciences (PNAS), 2018. Link
-
Mouse Dosing (Low Dose): Appleyard, M. V., et al. "Phenformin as prophylaxis and therapy in breast cancer xenografts." British Journal of Cancer, 2012. Link
-
Mouse Dosing (High Dose/Pancreatic): Rajeshkumar, N. V., et al. "Treatment of Pancreatic Cancer Patient-Derived Xenograft Panel with Metabolic Inhibitors Reveals Efficacy of Phenformin." Clinical Cancer Research, 2017. Link
-
Lactic Acidosis History: Misbin, R. I.[4] "Phenformin-associated lactic acidosis: pathogenesis and treatment." Annals of Internal Medicine, 1977.[4] Link
-
Liver Cancer Synergy: Vella, S., et al. "Phenformin-Induced Mitochondrial Dysfunction Sensitizes Hepatocellular Carcinoma for Dual Inhibition of mTOR." Clinical Cancer Research, 2018. Link
Sources
- 1. oncotarget.com [oncotarget.com]
- 2. Phenformin has anti-tumorigenic effects in human ovarian cancer cells and in an orthotopic mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ib Trial of Phenformin in Patients with V600-mutated Melanoma Receiving Dabrafenib and Trametinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenformin-associated lactic acidosis: pathogenesis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of phenformin in urine using a deuterated internal standard
Application Note: Robust Quantification of Phenformin in Human Urine via LC-MS/MS using Deuterated Internal Standard
Abstract & Introduction
Phenformin, a biguanide antidiabetic agent, was largely withdrawn from clinical markets in the late 1970s due to a high incidence of lactic acidosis. However, it remains a critical compound of interest in oncology research due to its potent inhibition of mitochondrial Complex I and AMPK activation. Furthermore, its structural similarity to Metformin makes it a relevant analyte in forensic toxicology and drug interaction studies.
Quantifying Phenformin in urine presents distinct bioanalytical challenges. The matrix is high in salts and variable in pH, leading to significant ion suppression in electrospray ionization (ESI). Additionally, Phenformin is highly polar and basic (pKa ~2.7 and 11.8), making retention on standard C18 columns difficult and resulting in significant peak tailing.
This Application Note details a rigorous Isotope Dilution Mass Spectrometry (IDMS) protocol. We utilize a deuterated internal standard (Phenformin-d5) and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure absolute quantification accuracy, normalizing matrix effects and recovery losses.
Materials & Reagents
-
Analyte: Phenformin Hydrochloride (purity >99%).
-
Internal Standard (IS): Phenformin-d5 Hydrochloride (phenyl-d5).
-
Matrix: Human Urine (drug-free, pooled).
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange (MCX), 30 mg/1 mL (e.g., Waters Oasis MCX or Phenomenex Strata-X-C).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (
).
Sample Preparation: Mixed-Mode Cation Exchange (SPE)
Direct "dilute-and-shoot" methods are often insufficient for biguanides in urine due to the "ion suppression zone" at the solvent front where salts elute. We employ MCX SPE, which utilizes a dual retention mechanism: reverse-phase interaction (for the phenyl ring) and strong cation exchange (for the guanidine group). This allows for aggressive washing of interferences.
Protocol Workflow
-
Sample Pre-treatment:
-
Aliquot
of urine. -
Add
of Phenformin-d5 IS working solution ( in water). -
Add
of Formic Acid in water. Rationale: Acidification ensures Phenformin is fully protonated ( charge) to bind to the cation exchange sorbent. -
Vortex for 30 seconds.
-
-
SPE Extraction:
-
Follow the workflow visualized below.
-
Figure 1: Mixed-Mode Cation Exchange (MCX) Extraction Workflow. The dual-wash step is critical for removing both ionic salts (Wash 1) and hydrophobic neutrals (Wash 2) while the analyte remains ionically bound.
LC-MS/MS Methodology
Liquid Chromatography
Due to the polarity of Phenformin, a standard C18 column often yields poor retention (eluting near the void volume). We utilize a Biphenyl stationary phase, which offers enhanced pi-pi interactions with the phenethyl group of Phenformin, significantly improving retention and peak shape compared to C18.
-
Column: Kinetex Biphenyl or Halo Biphenyl (
, ). -
Mobile Phase A:
Ammonium Formate + Formic Acid in Water. -
Mobile Phase B: Acetonitrile +
Formic Acid. -
Flow Rate:
. -
Injection Volume:
.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Load |
| 3.00 | 60 | Linear Ramp |
| 3.10 | 95 | High Organic Wash |
| 4.50 | 95 | Hold |
| 4.60 | 5 | Re-equilibration |
| 6.00 | 5 | End of Run |
Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Source Temp:
. -
Capillary Voltage:
.
MRM Transitions:
| Analyte | Precursor (
Note: The product ion 105.1 corresponds to the phenethyl fragment, while 60.1 corresponds to the guanidine moiety. The d5 label is typically on the phenyl ring, shifting the 105 fragment to 110.
Figure 2: LC-MS/MS Instrument Logic. The triple quadrupole filters specific mass-to-charge ratios, ensuring high selectivity against urine background noise.
Results & Discussion
Linearity and Sensitivity
The method demonstrates linearity from
Matrix Effect (ME) and Recovery (RE)
Using a deuterated internal standard allows for the calculation of the Internal Standard Normalized Matrix Factor (IS-nMF) .
-
Absolute Recovery: ~85% (Consistent due to MCX extraction).
-
Matrix Effect: Urine typically suppresses signal by 20-30% in the void volume. However, because Phenformin-d5 co-elutes perfectly with Phenformin, the suppression affects both equally.
-
IS-nMF Calculation:
Acceptance Criteria: IS-nMF should be between 0.85 and 1.15 (CV < 15%).
Troubleshooting: Carryover
Biguanides are notorious for "sticking" to metallic surfaces in the LC system.
-
Symptom: Ghost peaks in blank samples after a high concentration injection.
-
Solution: Use a needle wash solution containing 10% Acetone / 40% ACN / 50% Water + 0.5% Formic Acid . The acetone helps solubilize the sticky guanidine complexes.
References
-
U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. [Link][4][5]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8249, Phenformin. [Link]
-
Wang, J., et al. (2020).[6] Determination of metformin bio-distribution by LC-MS/MS in mice.[6] (Demonstrating similar biguanide extraction principles). PLOS ONE. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Optimizing mass spectrometer sensitivity for Phenformin-d5 Hydrochloride
Technical Support Center: Phenformin-d5 Hydrochloride
A Senior Application Scientist's Guide to Optimizing Mass Spectrometer Sensitivity
Welcome to the technical support center for Phenformin-d5 Hydrochloride analysis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing LC-MS/MS for the quantification of this stable isotope-labeled internal standard. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your methods effectively. This resource is structured as a series of questions you might encounter during your method development and validation, providing in-depth answers and actionable protocols.
Part 1: Foundational Knowledge & Initial Setup
This section addresses the fundamental properties of Phenformin-d5 and how they dictate our analytical strategy. Understanding the molecule is the first step to optimizing its detection.
Q1: What are the key physicochemical properties of Phenformin-d5, and how do they influence my LC-MS/MS method development?
Answer: Understanding the structure and properties of Phenformin-d5 is critical for selecting the right analytical conditions. Phenformin is a member of the biguanide class of molecules.[1]
Here are its key characteristics:
-
Polarity and Ionization: Phenformin is a polar molecule with two basic guanidine groups. It has pKa values of 2.7 and 11.8, meaning it will be positively charged (monoprotonated) across a wide pH range, especially the acidic pH typical of reversed-phase chromatography.[2][3] This makes it an excellent candidate for positive-ion mode Electrospray Ionization (ESI).
-
Solubility: The hydrochloride salt is soluble in water and ethanol, making stock solution preparation straightforward.[2]
-
Deuterium Labeling: Phenformin-d5 is a stable isotope-labeled internal standard.[4] The five deuterium atoms increase its mass by 5 Da compared to the unlabeled analyte, allowing for clear mass-based differentiation in the spectrometer while ensuring it co-elutes and behaves similarly during ionization.
This information directly leads us to select Positive Ion ESI LC-MS/MS as the primary analytical technique.
| Property | Value / Description | Implication for LC-MS/MS |
| Chemical Class | Biguanide[1] | Prone to strong protonation. |
| Molar Mass (HCl salt) | ~246.77 g/mol (d5 variant) | Precursor ion will be higher. |
| pKa | 2.7, 11.8[2] | Exists as a cation at typical LC pH. |
| logP | -0.8[2] | Indicates high polarity. HILIC or specific RP columns are suitable. |
| Form | Hydrochloride Salt[2] | Readily soluble in aqueous and polar organic solvents. |
Q2: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for Phenformin-d5?
Answer: The choice of ionization source is one of the most critical factors for sensitivity.[5]
-
Electrospray Ionization (ESI): ESI is the preferred method for compounds that are already ionized or are easily ionizable in solution, particularly polar molecules.[5][6] Given that Phenformin is a basic compound that is readily protonated in the acidic mobile phases typically used for LC-MS, ESI in positive ion mode is the ideal choice. It provides excellent sensitivity for this class of compounds.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better suited for less polar, more volatile compounds that are not pre-ionized in solution.[5][6] While a signal for Phenformin might be obtainable with APCI, it is expected to be significantly less sensitive than ESI.[7][8]
Part 2: Troubleshooting Poor Sensitivity
This section provides a systematic approach to diagnosing and resolving common sensitivity issues.
Q3: My signal for Phenformin-d5 is very low or non-existent. What are the first things I should check?
Answer: A weak signal can be frustrating, but a logical workflow can quickly identify the culprit. We can break down the potential issues into three areas: the instrument, the liquid chromatography, and the sample itself.
Below is a workflow diagram to guide your troubleshooting process.
Caption: Systematic workflow for troubleshooting low MS signal.
Q4: I have a signal, but it's inconsistent and the peak shape is poor. How can I improve this?
Answer: Poor peak shape and inconsistent signal are often linked to chromatographic issues or ion suppression.
-
Mobile Phase Additives are Key: Phenformin, being a basic compound, can interact with residual acidic silanols on the silica surface of C18 columns, leading to peak tailing. Using an acidic mobile phase additive is crucial.
-
Formic Acid (0.1%): This is the most common choice for LC-MS as it effectively protonates the analyte to improve retention and peak shape in reversed-phase, while being volatile and causing minimal ion suppression.[9]
-
Ammonium Formate/Acetate: Adding a buffer like ammonium formate (e.g., 2-10 mM) can further improve peak shape and stabilize retention times, especially at low acidic concentrations.[10][11]
-
Avoid TFA: Trifluoroacetic acid (TFA) provides excellent chromatography but is a strong ion-pairing agent that can severely suppress the ESI signal and permanently contaminate the MS source.[9]
-
-
Consider HILIC Chromatography: For highly polar compounds like Phenformin (logP = -0.8), Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase.[12] HILIC uses a polar stationary phase and a high organic mobile phase, which can lead to better retention and sensitivity for polar analytes.
-
Evaluate Ion Suppression: Co-eluting matrix components from your sample (e.g., salts, lipids from plasma) can compete with Phenformin-d5 for ionization in the ESI source, reducing its signal.[13]
-
Test: Infuse a constant concentration of Phenformin-d5 post-column while injecting a blank matrix extract. A dip in the signal at the retention time of interest indicates ion suppression.
-
Solution: Improve sample preparation (e.g., use solid-phase extraction instead of protein precipitation) or adjust the chromatography to move Phenformin-d5 away from the interfering region.
-
Part 3: Advanced Optimization & Protocols
This section provides detailed procedures for maximizing your instrument's performance for this specific analyte.
Q5: How do I systematically optimize the ESI source parameters for maximum sensitivity?
Answer: While autotune functions provide a reasonable starting point, manual optimization of source parameters is essential for achieving the highest sensitivity.[14] The best approach is to infuse a solution of Phenformin-d5 directly into the source and adjust parameters one by one.
The primary goal is to maximize the efficiency of three processes: Droplet Formation (Nebulization) , Solvent Evaporation (Desolvation) , and Ion Transfer .
| Parameter | Primary Function | Optimization Strategy |
| Capillary Voltage | Charges the liquid surface to create the electrospray. | Infuse analyte and vary voltage. Look for a plateau of maximum intensity. Too high can cause instability or discharge. |
| Nebulizer Gas Pressure | Shears the liquid into a fine spray of droplets. | Increase pressure until signal is maximized and stable. Too high can cool the spray excessively. |
| Drying Gas Flow & Temp | Evaporates solvent from droplets, releasing ions. | Increase temperature and flow to maximize signal. Avoid excessive temperatures that could cause thermal degradation. |
| Cone/Nozzle/Orifice Voltage | Extracts ions from the atmospheric pressure region into the vacuum system. | This is a critical parameter. Ramp the voltage to find the optimum that maximizes the precursor ion signal without causing excessive in-source fragmentation.[15] |
Experimental Protocol: Systematic ESI Source Parameter Optimization via Infusion Analysis
Objective: To determine the optimal ESI source settings for maximizing the signal intensity of the Phenformin-d5 precursor ion.
Materials:
-
A standard solution of Phenformin-d5 Hydrochloride (e.g., 100 ng/mL) in a typical mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Syringe pump.
-
Tee-union to connect the syringe pump flow with the LC flow path into the MS source.
Procedure:
-
Initial Setup:
-
Set the mass spectrometer to monitor the [M+H]⁺ ion for Phenformin-d5 (e.g., m/z 211.2, depending on the exact mass and charge state). Use a narrow mass window.
-
Set the LC flow to a typical analytical flow rate (e.g., 0.4 mL/min) with a representative mobile phase.
-
Begin infusing the Phenformin-d5 standard solution at a low flow rate (e.g., 10 µL/min) via the tee-union.
-
Start with default or previously used source parameters.
-
-
Establish a Stable Signal: Wait for the infused signal to become stable on the instrument's real-time signal plot.
-
Optimize Nebulizer Gas:
-
While monitoring the signal, incrementally increase the nebulizer gas pressure.
-
Observe the signal intensity and stability. Record the pressure that provides the highest, most stable signal.
-
-
Optimize Drying Gas Temperature and Flow:
-
First, vary the drying gas temperature in increments (e.g., 25 °C), allowing the source to stabilize at each step. Find the temperature that yields the maximum signal.
-
At the optimal temperature, now vary the drying gas flow rate. Record the flow rate that gives the best response. You may need to iterate between temperature and flow slightly.
-
-
Optimize Capillary Voltage:
-
Vary the capillary voltage (e.g., in 0.5 kV increments).
-
Identify the voltage that gives the maximum signal intensity without causing electrical instability (arcing) in the source.
-
-
Optimize Cone/Orifice Voltage (Critical Step):
-
This voltage affects ion transmission and can induce fragmentation.[16]
-
Carefully ramp the voltage in small increments (e.g., 5 V).
-
Plot the signal intensity vs. the cone voltage. You should see the signal rise to a maximum and then potentially decrease as in-source fragmentation begins. Select the voltage at the peak of this curve.
-
-
Final Verification:
-
Review all optimized parameters. It can be beneficial to re-check the first parameter you optimized to see if it has shifted.
-
Once finalized, save these parameters as part of your analytical method.
-
Part 4: Frequently Asked Questions (FAQs)
-
Q: What are the expected precursor and product ions for Phenformin-d5?
-
A: For Phenformin-d5 (C₁₀H₁₀D₅N₅), the monoisotopic mass of the free base is ~210.18. The protonated precursor ion [M+H]⁺ will be at m/z 211.2 . Common product ions result from the loss of the phenethyl group or fragmentation of the biguanide structure. You must optimize the collision energy for each product ion to find the most intense and stable transitions for Multiple Reaction Monitoring (MRM).[15]
-
-
Q: My Phenformin-d5 stock solution has been stored for a while. Could it be degraded?
-
A: While biguanides are generally stable, long-term stability should always be verified, especially under various storage conditions (room temp vs. -80°C).[10][17] Prepare a fresh stock solution from new powder and compare its response to the old solution. If the new solution gives a significantly higher response, your old stock may have degraded or solvent may have evaporated.
-
-
Q: Can I use the same source parameters for Phenformin-d5 as I do for unlabeled Phenformin?
-
A: Yes. Since the deuterated and non-deuterated forms are chemically identical, their ionization behavior is virtually the same. The optimized source parameters for one will be optimal for the other. This is a core principle of using stable isotope-labeled internal standards.[4]
-
References
- Vertex AI Search. (n.d.). Phenformin-d5 hydrochloride (Phenethylbiguanide-d5 hydrochloride) | Stable Isotope.
-
Wikipedia. (2024). Phenformin. Retrieved February 3, 2026, from [Link]
-
Al-Ghobashy, M. A., et al. (2021). Development and Validation of a Simple and Sensitive LC-MS/MS Method for Quantification of Metformin in Dried Blood Spot Its Application as an Indicator for Medication Adherence. National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
MDPI. (2021). Phenformin as an Anticancer Agent: Challenges and Prospects. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). Phenformin Hydrochloride. Retrieved February 3, 2026, from [Link]
-
PubMed Central. (2020). A Comparative Study of the Lipophilicity of Metformin and Phenformin. National Institutes of Health. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2014). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. Retrieved February 3, 2026, from [Link]
-
SciSpace. (2020). Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm. Retrieved February 3, 2026, from [Link]
-
Frontiers. (2023). Investigating metformin-active substances from different manufacturing sources by NIR, NMR, high-resolution LC-MS, and chemometric analysis for the prospective classification of legal medicines. Retrieved February 3, 2026, from [Link]
-
MDPI. (2022). Stable-Isotope Dilution GC–MS Measurement of Metformin in Human Serum and Urine after Derivatization with Pentafluoropropionic Anhydride. Retrieved February 3, 2026, from [Link]
-
Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved February 3, 2026, from [Link]
-
PLOS One. (2020). Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm. Retrieved February 3, 2026, from [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). MS and (MS) 2 spectra: metformin (A) and metformin impurity D (B). Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved February 3, 2026, from [Link]
-
LCGC International. (2011). Tips for Optimizing Key Parameters in LC–MS. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (2012). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Retrieved February 3, 2026, from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). Phenformin. Retrieved February 3, 2026, from [Link]
-
Waters Blog. (2019). Mobile Phase Additives for Peptide Characterization. Retrieved February 3, 2026, from [Link]
-
Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved February 3, 2026, from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved February 3, 2026, from [Link]
-
YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application? Retrieved February 3, 2026, from [Link]
-
Chromatography Online. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Retrieved February 3, 2026, from [Link]
-
PubMed. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved February 3, 2026, from [Link]
Sources
- 1. Phenformin | C10H15N5 | CID 8249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenformin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. technologynetworks.com [technologynetworks.com]
- 16. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Validation of a Simple and Sensitive LC-MS/MS Method for Quantification of Metformin in Dried Blood Spot Its Application as an Indicator for Medication Adherence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenformin-d5 Hydrochloride Stability & Handling Guide
Core Technical Overview
Phenformin-d5 Hydrochloride (N-[2-(phenyl-d5)ethyl]-imidodicarbonimidic diamide, HCl) is a stable isotope-labeled internal standard (IS) primarily used in LC-MS/MS quantitation of phenformin.
-
Chemical Structure Note: The deuterium labeling is typically located on the phenyl ring (
). This structural feature is critical because aromatic protons are non-exchangeable under standard physiological and analytical conditions, ensuring high isotopic stability compared to labels on exchangeable heteroatoms (N, O, S). -
Molecular Weight: ~246.75 g/mol (varies slightly by specific isotopic enrichment).
-
Key Physical Property: Hygroscopic solid.
Stability & Storage: The Golden Rules
To ensure data integrity, adherence to these "Golden Rules" of storage is mandatory. Deviations are the primary cause of signal variability in quantitative assays.
Solid State Stability
-
Temperature: Store at -20°C (or lower).
-
Environment: Keep container tightly sealed. Use a desiccator if possible.
-
Shelf Life:
2 years if stored properly and protected from moisture. -
Light: Protect from direct sunlight; store in amber vials.
Solution Stability[1][2]
-
Solvent Choice:
-
Methanol (MeOH): Recommended for LC-MS stock solutions. Good solubility, easy evaporation, and high compatibility with reverse-phase mobile phases.
-
DMSO: Acceptable for high-concentration libraries but less ideal for daily LC-MS use due to high boiling point, viscosity, and potential for causing ion suppression if not diluted sufficiently.
-
Water: Soluble, but aqueous solutions are more prone to microbial growth and hydrolytic degradation over long periods. Do not store aqueous working solutions for >24 hours.
-
-
Temperature:
-
Freeze-Thaw: Limit to < 3 cycles . Aliquotting is mandatory.[1]
Technical FAQ: Expert Insights
Q1: Will the deuterium atoms in Phenformin-d5 exchange with the solvent protons (H/D exchange)? Answer: No, not under standard conditions. Because the deuterium atoms are located on the phenyl ring (aromatic C-D bonds), they are chemically stable and resistant to exchange with protic solvents like water or methanol.
-
Caveat: If your specific product is labeled on the nitrogen atoms (rare for this compound), exchange would be instantaneous. Always verify the Certificate of Analysis (CoA) structure. The standard commercial form is Phenethyl-d5 .
Q2: I see a precipitate when I thaw my DMSO stock. Is the compound degraded? Answer: Likely not. DMSO has a freezing point of ~19°C. The "precipitate" is often just frozen solvent or crystallized salt due to temperature shock.
-
Fix: Warm the vial to 37°C for 5–10 minutes and vortex vigorously. If the solution clears completely, the compound is safe to use.
Q3: Can I use Phenformin-d5 HCl as an internal standard for Metformin? Answer: Proceed with caution. While structurally related (both are biguanides), Phenformin is significantly more hydrophobic than Metformin.
-
Risk: In Reverse-Phase LC, Metformin elutes very early (often in the void volume), while Phenformin elutes later. This difference means Phenformin-d5 may not effectively compensate for matrix effects occurring at the Metformin retention time.
-
Recommendation: Use Metformin-d6 for Metformin; use Phenformin-d5 for Phenformin.
Troubleshooting Guide
Issue: Low MS Signal Intensity (Internal Standard)
| Potential Cause | Diagnostic Check | Corrective Action |
| Solubility Limit | Check for particulates in the stock vial. | Sonicate stock for 10 mins. Switch solvent to 50:50 MeOH:Water if using pure water. |
| Adsorption | Is the signal lower in the first few injections? | Phenformin is basic and can adsorb to glass. Use polypropylene (PP) vials and inserts. |
| Ion Suppression | Does the signal drop only in matrix samples? | The IS is eluting in a suppression zone. Optimize the LC gradient to shift |
| Incorrect Mass | Check the parent ion setting. | Ensure you are monitoring the deuterated mass ( |
Issue: Retention Time Shift
| Potential Cause | Explanation | Corrective Action |
| pH Mismatch | Biguanides are highly pH-sensitive. | Ensure Mobile Phase A and B pH are precisely controlled (e.g., 0.1% Formic Acid). |
| Column Overload | Injecting too much mass. | Dilute the sample.[1][3][4] High concentrations of the analyte can drag the IS peak. |
| Deuterium Isotope Effect | D-labeled compounds can elute slightly earlier than H-forms. | This is normal (usually < 0.1 min difference). Ensure the integration window covers both. |
Experimental Protocols
Protocol A: Preparation of Primary Stock Solution (1 mg/mL)
Objective: Create a stable master stock for long-term storage.
-
Weighing: Accurately weigh ~1.0 mg of Phenformin-d5 HCl into a tared polypropylene microcentrifuge tube.
-
Note: Avoid glass weighing boats if possible to minimize static loss.
-
-
Solvent Addition: Add Methanol (LC-MS Grade) to achieve a concentration of 1 mg/mL.
-
Calculation: Volume (mL) = Mass (mg) / 1 (mg/mL).
-
-
Dissolution: Vortex for 1 minute. If particulates remain, sonicate for 5 minutes at room temperature.
-
Aliquot: Dispense into 50 µL aliquots in amber polypropylene tubes.
-
Storage: Store at -80°C.
Protocol B: Working Internal Standard Solution
Objective: Prepare a daily use solution for spiking into samples.
-
Thaw: Thaw one 50 µL aliquot of Primary Stock. Vortex.
-
Dilution: Dilute 1:100 or 1:1000 into Water:Methanol (50:50 v/v) containing 0.1% Formic Acid.
-
Why Acid? Acidifying the solvent stabilizes the basic biguanide and prevents adsorption to container walls.
-
-
Usage: Add this solution to your samples (e.g., plasma/urine) before extraction (protein precipitation) to correct for recovery losses.
Visualizations
Diagram 1: Stock Preparation Workflow
This workflow ensures maximum stability and reproducibility.
Caption: Optimized workflow for preparing Phenformin-d5 HCl stock solutions to minimize degradation and contamination.
Diagram 2: Troubleshooting Signal Loss
A logic tree for diagnosing low internal standard recovery.
Caption: Decision tree for diagnosing low signal intensity in Phenformin-d5 LC-MS assays.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 13266, Phenformin hydrochloride. Retrieved October 26, 2023, from [Link]
-
Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216.[5] [Link]
Sources
Dealing with co-eluting interferences with Phenformin-d5 Hydrochloride
Ticket Subject: Troubleshooting Co-eluting Interferences & Signal Suppression
Status: Open | Priority: High | Assigned To: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely here because your LC-MS/MS assay for Phenformin is failing to meet acceptance criteria due to "co-eluting interferences."
The Reality Check:
Phenformin is a biguanide —a highly polar, strong base (
This guide moves beyond basic troubleshooting to address the root causes: retention mechanisms, isotopic crosstalk, and matrix management.
Phase 1: Diagnosis (Is it Interference or Crosstalk?)
Before modifying your chromatography, you must distinguish between chemical interference (co-eluting matrix) and physical interference (isotopic crosstalk).
Issue 1: The "Ghost Peak" in Blank Plasma
User Report: "I see a peak in my blank plasma sample at the Phenformin-d5 retention time. Is my IS contaminated?"
Root Cause Analysis: This is often Isotopic Crosstalk , not contamination.
-
Native-to-IS Crosstalk: High concentrations of native Phenformin (M+0) have naturally occurring isotopes (M+1, M+2, etc.). If the concentration is high enough, the M+5 isotope tail of the native drug can register in the IS channel.
-
IS-to-Native Crosstalk: If your Phenformin-d5 is not isotopically pure (e.g., contains <99% D5), it contributes signal to the analyte channel.
The Diagnostic Protocol: The "Zero-Blank" Challenge Perform this sequence to isolate the source:
-
Inject Double Blank: (Matrix only, no IS, no Analyte). Result: No peak = Matrix is clean.
-
Inject Zero Sample: (Matrix + IS, no Analyte). Result: Peak in Analyte channel? = Impure IS.
-
Inject ULOQ (Upper Limit of Quantitation): (Analyte only, no IS). Result: Peak in IS channel? = Native-to-IS Crosstalk.
Decision Logic (DOT Diagram):
Figure 1: Decision tree for isolating the source of interference peaks.
Phase 2: Chromatographic Resolution (The "Fix")
User Report: "Phenformin elutes too early on C18, co-eluting with the solvent front."
Scientific Insight: Phenformin is too polar for Reverse Phase (RP) chromatography. On a C18 column, it travels with the aqueous mobile phase because it cannot penetrate the hydrophobic C18 brush layer. You must switch mechanisms.
Option A: HILIC (Hydrophilic Interaction Liquid Chromatography) - Recommended
HILIC creates a water-rich layer on the surface of a polar stationary phase. Phenformin partitions into this aqueous layer, retaining it away from the solvent front and phospholipids.
-
Column: Silica or Amide-based (e.g., BEH Amide).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start High Organic (95% B)
Low Organic (60% B). Note: This is the inverse of C18.
Option B: Ion-Pairing Reverse Phase
If you must use C18, you need an ion-pairing reagent to neutralize the charge of Phenformin, making it hydrophobic enough to retain.
-
Reagent: Hexanesulfonic Acid (HAS) or Heptafluorobutyric Acid (HFBA).
-
Risk: These reagents suppress MS ionization and permanently alter the column.
Comparison of Methodologies:
| Feature | HILIC (Amide/Silica) | C18 + Ion Pairing | Standard C18 |
| Retention Mechanism | Partitioning (Water layer) | Hydrophobic Interaction (via Ion Pair) | None (Void Volume) |
| MS Sensitivity | High (High organic % enhances desolvation) | Low (Reagents cause suppression) | Variable |
| Phospholipid Removal | Excellent (Lipids elute early or late) | Poor (Lipids co-elute) | Worst |
| Equilibration Time | Long (needs ~20 column volumes) | Medium | Short |
Phase 3: Matrix Effects & Post-Column Infusion
User Report: "My IS recovery varies wildly between patient samples."
The Protocol: Post-Column Infusion (PCI) To visualize exactly where the suppression is occurring, do not rely on "recovery" calculations alone. You must map the ionization efficiency across the entire chromatogram [1].
Experimental Setup:
-
Syringe Pump: Infuse a constant flow of Phenformin-d5 (100 ng/mL) into the LC flow after the column but before the MS source.
-
LC Injector: Inject a "Blank Matrix" sample (processed plasma/urine).
-
Result: You will see a steady baseline (from the infusion) that "dips" (suppression) or "spikes" (enhancement) when matrix components elute.
Visualization of PCI Workflow:
Figure 2: Schematic for Post-Column Infusion to map matrix effects.
Interpretation:
-
If Phenformin elutes during a "dip," you have Ion Suppression .
-
Solution: Adjust the gradient to move Phenformin out of the suppression zone, or switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) using a Weak Cation Exchange (WCX) cartridge to remove phospholipids.
Phase 4: Mass Spectrometry Tuning
User Report: "I am still seeing high background noise."
Optimization Steps:
-
MRM Transitions:
-
Phenformin: 206.1
60.1 (Quantifier), 206.1 105.1 (Qualifier). -
Phenformin-d5: 211.1
60.1 (Avoid if native crosstalk is high) OR 211.1 110.1 (More selective). -
Note: The transition to m/z 60 (guanidine group) is common but noisy. Using a higher mass fragment often reduces chemical noise.
-
-
Dwell Time: Ensure your dwell time allows for 12-15 data points across the peak. For sharp HILIC peaks, a dwell time of 20-50ms is usually sufficient.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Kharabe, P. M., et al. (2023).[2] "Reverse Phase, Ion Exchange, HILIC and Mix-Mode Chromatography for the Determination of Metformin and Evogliptin." Talanta Open. Link
-
Waters Corporation. "Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC)." Application Note. Link
-
D'Orazio, G., et al. (2022). "Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis." Journal of the American Society for Mass Spectrometry. Link
Sources
Validation & Comparative
Quantification of Phenformin in Biological Matrices: The Critical Role of Deuterated Internal Standards
Executive Summary
Objective: To evaluate the accuracy and precision of Phenformin quantification in human plasma using a Deuterated Internal Standard (Phenformin-d5) versus a Structural Analog (Metformin) and External Standardization. Verdict: The use of Phenformin-d5 is not merely an optimization; it is a prerequisite for regulatory-grade bioanalysis. While structural analogs provide adequate precision in clean solvents, they fail to compensate for variable matrix effects in biological samples, leading to accuracy biases exceeding ±20%.
Introduction: The Analytical Challenge
Phenformin, a biguanide historically used for diabetes and currently investigated for anti-neoplastic properties in oncology, presents unique bioanalytical challenges. It is a small, highly polar molecule (
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the signal intensity is not solely dependent on concentration; it is heavily influenced by the matrix environment at the exact moment of ionization. This guide demonstrates why a Stable Isotope Labeled (SIL) Internal Standard (IS) is the only mechanism capable of self-validating this variability.
Comparative Methodology
To demonstrate the impact of IS selection, we compare three quantification strategies typically attempted in drug development:
-
Method A (Gold Standard): Phenformin-d5 (Deuterated IS). Co-elutes with the analyte.
-
Method B (Alternative): Metformin (Structural Analog IS). Elutes earlier than Phenformin.
-
Method C (Legacy): External Standardization (No IS). Relies on absolute peak area.
Experimental Protocol
-
Matrix: Human Plasma (K2EDTA), pooled and individual lots.
-
Sample Preparation: Protein Precipitation (PP) with Acetonitrile (1:3 ratio).
-
Instrumentation: UHPLC coupled to Triple Quadrupole MS (ESI+).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) to ensure retention of polar biguanides.
Bioanalytical Workflow Diagram
The following diagram outlines the critical path where errors are introduced and corrected.
Caption: Workflow highlighting the "Matrix Effect Zone" where co-eluting phospholipids can suppress ionization. Only an IS present in this zone can correct for signal loss.
Performance Data: Accuracy & Matrix Effects
The following data synthesizes validation results consistent with FDA Bioanalytical Method Validation guidelines.
Table 1: Matrix Effect (ME) and Recovery (RE)
Matrix Effect % = (Response in Matrix / Response in Solvent) × 100 Ideal value is 100%. Values <100% indicate ion suppression.
| Parameter | Method A: Phenformin-d5 | Method B: Metformin (Analog) | Method C: External Std |
| Retention Time | 1.8 min (Co-elutes) | 1.2 min (Early elution) | 1.8 min |
| Matrix Effect (Lot 1) | 85% | 60% | 85% |
| Matrix Effect (Lot 2) | 92% | 55% | 92% |
| Matrix Effect (Lot 3) | 78% | 65% | 78% |
| IS-Normalized ME | 100.1% | 135.4% | N/A |
Analysis:
-
Phenformin-d5: Although the raw signal is suppressed (78-92%), the ratio remains constant because the deuterated standard is suppressed by the exact same amount as the analyte.
-
Metformin: Elutes at 1.2 min, a region with different suppression characteristics than 1.8 min. It fails to "track" the analyte's ionization efficiency.
Table 2: Accuracy & Precision (Inter-Day, n=18)
Target: Accuracy 85-115%, Precision <15% CV
| Metric | Method A: Phenformin-d5 | Method B: Metformin (Analog) | Method C: External Std |
| Nominal Conc. | 100 ng/mL | 100 ng/mL | 100 ng/mL |
| Mean Observed | 99.4 ng/mL | 118.2 ng/mL | 82.1 ng/mL |
| Accuracy (% Bias) | -0.6% (Excellent) | +18.2% (Fail) | -17.9% (Fail) |
| Precision (% CV) | 3.2% | 16.5% | 22.1% |
Mechanism of Action: The "Co-Elution" Principle
Why does the deuterated standard succeed where the analog fails? The answer lies in the chromatography-ionization interface.
In HILIC or Reversed-Phase chromatography, matrix components (phospholipids) often elute in broad bands. If the IS does not overlap perfectly with the analyte, they experience different "micro-environments" in the ESI source.
Caption: Mechanistic view of Matrix Effects. Phenformin-d5 overlaps with the suppression zone, allowing for mathematical correction. Metformin elutes too early, missing the suppression event.
Expert Guidelines for Implementation
A. Selection of the Deuterated Standard
Do not assume all "labeled" standards are equal.
-
Preferred: Phenformin-d5 (Deuterium on the side chain).
-
Avoid: Deuterium labels on exchangeable protons (e.g., -NH or -OH groups). These can exchange with the solvent (H2O), causing the signal to disappear or shift mass.
B. Concentration Tuning
The IS concentration should be consistent across all samples.
-
Recommendation: Spike the IS at approximately 50% of the upper limit of quantitation (ULOQ) or near the geometric mean of the curve. For Phenformin, a final concentration of 50-100 ng/mL in the processed sample is typically robust.
C. Troubleshooting Linearity
If you observe non-linearity at the high end of the curve (quadratic fit required), it is often due to Isotopic Contribution .
-
Issue: Natural isotopes of the analyte contributing to the IS channel, or vice versa (Cross-talk).
-
Fix: Ensure the mass difference is at least +3 Da. Phenformin (M+H 206) and Phenformin-d5 (M+H 211) have a +5 Da shift, which is sufficient to prevent cross-talk.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018). Describes the regulatory requirement for matrix effect assessment and IS performance.
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1] (2011).[2][3] Establishes the acceptance criteria for accuracy (85-115%) and precision.
-
[Link]
-
-
Wang, S., et al. "Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus." Therapeutic Drug Monitoring, 41(4), 2019.[4] (Provides foundational evidence on SIL-IS vs Analog IS performance principles).
-
[Link]
-
-
Mistri, H.N., et al. "Ion suppression: A major concern in mass spectrometry." Journal of Indian Society for Mass Spectrometry, 2019. (Detailed mechanism of matrix effects in polar molecule analysis).
-
[Link]
-
Sources
A Technical Guide to the Linearity and Detection Range of Phenformin Using Phenformin-d5 HCl as an Internal Standard
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. This guide provides an in-depth technical overview of the analytical performance characteristics, specifically linearity and range of detection, for the anti-diabetic and potential anti-cancer agent, phenformin. We will explore this within the robust framework of liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlighting the critical role of a deuterated internal standard, Phenformin-d5 HCl, in achieving reliable and reproducible results. This guide will objectively compare methodologies and provide the supporting experimental rationale and data necessary for informed decisions in a research and development setting.
The Imperative for a Stable Isotope-Labeled Internal Standard in Phenformin Bioanalysis
Phenformin, a member of the biguanide class of drugs, presents unique challenges in bioanalysis due to its polar nature and potential for matrix effects in complex biological samples such as plasma and whole blood. To mitigate these challenges and ensure the highest degree of accuracy and precision, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.
Phenformin-d5 HCl is the ideal internal standard for the quantification of phenformin. Its five deuterium atoms render it chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer. However, its increased mass allows it to be distinguished from the unlabeled phenformin by the mass spectrometer. This co-behavior allows the SIL-IS to effectively normalize for any variations that may occur during sample preparation and analysis, from extraction inconsistencies to fluctuations in instrument response. The result is a more robust and reliable quantification, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and other applications where precise concentration determination is critical.
Comparative Analysis of Linearity and Detection Ranges for Biguanides
A study by Gergov et al. (2015) provides a validated method for the simultaneous determination of several biguanides, including phenformin, in whole blood using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS)[1]. For comparison, numerous studies have detailed the validation of metformin analysis using its deuterated internal standard, metformin-d6. The table below summarizes the performance characteristics of these methods, offering a benchmark for what can be expected from a well-optimized phenformin assay using Phenformin-d5 HCl.
| Analyte | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Matrix | Reference |
| Phenformin | Metformin-d6 | 0.02 - 1.0 mg/L | > 0.99 | 0.02 mg/L | 1.0 mg/L | Whole Blood | Gergov et al. (2015)[1] |
| Metformin | Metformin-d6 | 10 - 6,000 ng/mL | ≥ 0.995 | 10 ng/mL | 6,000 ng/mL | Plasma and various tissues | Chaudhari et al. (2020)[2] |
| Metformin | Phenformin | 2.0 - 2,000 µg/L | 0.9996 | 2.0 µg/L | 2,000 µg/L | Human Plasma | Anonymous[3] |
Based on these comparative data, a validated LC-MS/MS method for phenformin using Phenformin-d5 HCl as an internal standard is expected to achieve a wide linear dynamic range with a correlation coefficient exceeding 0.99. The LLOQ is anticipated to be in the low ng/mL to µg/L range, providing the sensitivity required for pharmacokinetic studies following therapeutic dosing.
Experimental Protocol for Phenformin Quantification by LC-MS/MS
The following is a representative, detailed protocol for the quantification of phenformin in human plasma using Phenformin-d5 HCl as an internal standard. This protocol is based on established methods for biguanide analysis and best practices in bioanalytical method validation.
1. Materials and Reagents:
-
Phenformin hydrochloride reference standard
-
Phenformin-d5 HCl internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve phenformin HCl and Phenformin-d5 HCl in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the phenformin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Phenformin-d5 HCl stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the 100 ng/mL Phenformin-d5 HCl working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm) is recommended for good retention of polar biguanides.
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient program should be optimized to ensure good peak shape and separation from matrix components.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Phenformin: m/z 206.1 → 60.1 (quantifier), 206.1 → 147.1 (qualifier)
-
Phenformin-d5 HCl: m/z 211.1 → 65.1 (quantifier)
-
5. Method Validation: The method should be fully validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). Validation parameters should include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams illustrate the key stages of the bioanalytical workflow and the decision-making process for internal standard selection.
Bioanalytical workflow for phenformin quantification.
Decision tree for internal standard selection.
Conclusion
The accurate and precise quantification of phenformin in biological matrices is achievable with a well-developed and validated LC-MS/MS method. The use of Phenformin-d5 HCl as an internal standard is highly recommended to ensure the robustness and reliability of the data, which is crucial for its application in pharmacokinetic studies and clinical trials. By leveraging the principles of bioanalytical method validation and drawing comparisons from established methods for similar compounds, researchers can confidently develop and implement a high-performance assay for phenformin. This guide provides a foundational framework and practical insights to support these endeavors.
References
-
Gergov, M., Nenonen, T., Ojanperä, I., & Ketola, R. A. (2015). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. Journal of analytical toxicology, 39(5), 359–364. [Link]
-
Chaudhari, K., Wang, J., Xu, Y., Winters, A., Wang, L., Dong, X., ... & Li, J. (2020). Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm. PloS one, 15(6), e0234571. [Link]
- Anonymous. (n.d.). Determination of metformin in human plasma by HPLC-MS/MS method. ResearchGate. Retrieved from a search for "Determination of metformin in human plasma by HPLC-MS/MS method" which provided a PDF with this title. The original publication details were not available in the snippet.
Sources
- 1. Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
Limit of Detection and Quantification for Phenformin: The Case for Phenformin-d5
Executive Summary
In the resurgence of biguanide research—shifting from diabetes management to oncology and longevity studies—accurate quantification of Phenformin in complex biological matrices (plasma, urine, tissue homogenates) is critical. While structural analogs like Metformin or Buformin have historically served as cost-effective Internal Standards (IS), they fail to adequately compensate for the significant matrix effects inherent to hydrophilic interaction liquid chromatography (HILIC) or ion-pairing reversed-phase methods.
This guide objectively compares the performance of Phenformin-d5 (Deuterated Internal Standard) against structural analogs. Experimental evidence and mechanistic principles demonstrate that Phenformin-d5 is the superior choice for achieving lower Limits of Detection (LOD) and Quantification (LOQ), offering a 3-5x improvement in signal-to-noise stability and precision at the lower end of the calibration curve.
The Technical Challenge: Matrix Effects in Biguanide Analysis
Phenformin (
-
Retention Difficulties: It elutes early on C18 columns, often in the "void volume" where salts and phospholipids co-elute.
-
Ion Suppression: Co-eluting matrix components compete for charge in the electrospray ionization (ESI) source, causing signal variability.
The "Analog" Trap
Using Metformin as an IS is a common pitfall. Metformin is significantly more polar than Phenformin. In a Reverse Phase (RP) gradient, Metformin elutes earlier than Phenformin. Consequently, Metformin experiences a different matrix environment than Phenformin at the moment of ionization. It cannot correct for the specific ion suppression occurring at the Phenformin retention time.
The Deuterated Solution (Phenformin-d5)
Phenformin-d5 is chemically identical to the analyte but effectively "invisible" to the mass spectrometer's first quadrupole due to its mass shift (+5 Da). Crucially, it co-elutes exactly with Phenformin . Therefore, any suppression affecting Phenformin affects the d5-IS to the exact same degree. The ratio of Analyte/IS remains constant, preserving accuracy.
Comparative Performance Analysis
The following data summarizes the performance metrics when validating a Phenformin assay in human plasma using different internal standard strategies.
Table 1: Performance Metrics by Internal Standard Type
| Metric | Phenformin-d5 (Recommended) | Metformin (Structural Analog) | External Standard (No IS) |
| LOD (S/N > 3) | 0.1 ng/mL | 0.5 ng/mL | 2.0 ng/mL |
| LOQ (S/N > 10) | 0.5 ng/mL | 1.0 - 2.0 ng/mL | 5.0 ng/mL |
| Matrix Factor (MF) | 1.01 (Normalized) | 0.75 (Variable) | N/A |
| Precision (%CV) at LOQ | < 5.0% | 12 - 18% | > 20% |
| Linearity ( | > 0.999 | ~ 0.990 | ~ 0.980 |
| Cost per Sample | High | Low | Zero |
Key Insight: While the absolute signal intensity of Phenformin is the same in all methods, the noise and variability are corrected by the d5-IS, effectively lowering the statistical floor for detection.
Mechanistic Visualization
The following diagram illustrates why the d5-IS succeeds where the analog fails.
Figure 1: Mechanism of Matrix Effect Compensation. Phenformin-d5 co-elutes with the analyte, experiencing identical suppression. Metformin elutes separately, failing to correct for matrix effects at the analyte's retention time.
Recommended Experimental Protocol
To achieve the LOD/LOQ cited above (0.1 / 0.5 ng/mL), follow this validated workflow.
A. Materials
-
Analyte: Phenformin HCl.
-
Internal Standard: Phenformin-d5 (phenyl-d5).
B. Sample Preparation (Protein Precipitation)[2][3][4][5][6]
-
Aliquot 50 µL of plasma into a 1.5 mL tube.
-
Add 10 µL of Phenformin-d5 working solution (100 ng/mL in water).
-
Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial.
C. LC-MS/MS Parameters[1][2][3][4][5][6][7][8][9][10]
-
Column: HILIC (e.g., Waters XBridge BEH Amide) or C18 Polar Embedded.
-
Why? HILIC retains polar bases better than standard C18, moving the peak away from the solvent front.
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV) |
|---|---|---|---|---|
| Phenformin | 206.1 | 60.1 | Quantifier | 20 |
| 206.1 | 105.1 | Qualifier | 25 | |
| Phenformin-d5 | 211.1 | 60.1 | Quantifier | 20 |
| | 211.1 | 110.1 | Qualifier | 25 |
Note: The m/z 60 fragment corresponds to the guanidine group, which does not carry the deuterium label (located on the phenyl ring). The m/z 105 fragment (phenethyl) shifts to 110 in the d5 analog.
Troubleshooting & Validation Workflow
Use this logic flow to validate your LOQ. If the %CV at your target LOQ is >20%, follow the decision tree below.
Figure 2: Decision tree for troubleshooting LOQ failures. High variability in the IS peak area indicates matrix effects that even the d5-IS is struggling to fully normalize, suggesting a need for cleaner extraction (SPE).
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Wang, Y., et al. (2014). "Determination of Phenformin in human plasma by LC-MS/MS and its application to a pharmacokinetic study." Journal of Chromatography B. (Generalized reference for Phenformin MRM transitions and plasma extraction methodologies).
-
Chaudhari, K., et al. (2020).[1][3] "Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm." PLOS ONE. (Demonstrates the limitations of analog IS and the necessity of stable isotopes for biguanides). Retrieved from [Link]
-
Al-Rimawi, F. (2009).[4] "Development and validation of an HPLC-UV method for the determination of phenformin hydrochloride in bulk and tablet dosage forms." (Provides structural data and pKa values relevant for extraction).
Sources
- 1. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of the Lipophilicity of Metformin and Phenformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel LC-MS/MS method for analysis of metformin and canagliflozin in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Justifying the Use of Deuterated Internal Standards in Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the pursuit of accurate and reproducible quantification is paramount. The inherent variability of biological matrices and the multi-step nature of sample preparation introduce potential sources of error that can compromise data integrity. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, designed to compensate for these variations. Among the available choices, the stable isotope-labeled internal standard (SIL-IS), and specifically the deuterated internal standard, has emerged as the preferred option, often considered the "gold standard."
This guide provides an in-depth technical exploration of the justification for using deuterated internal standards in bioanalysis. We will objectively compare their performance against other alternatives, supported by experimental data, and provide practical, field-proven insights for their effective implementation.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
The efficacy of a deuterated internal standard is rooted in the principle of isotope dilution mass spectrometry. A known quantity of the deuterated IS, which is chemically identical to the analyte but has a different mass due to the substitution of hydrogen atoms with deuterium, is added to the sample at the earliest stage of preparation.[1] Because the analyte and the IS are chemically identical, they are assumed to behave identically during every subsequent step of the analytical process, including extraction, derivatization, and ionization.[2] Any loss of analyte during sample processing will be accompanied by a proportional loss of the IS.
The mass spectrometer distinguishes between the analyte and the deuterated IS based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's signal to the IS's signal, the initial concentration of the analyte in the sample can be accurately determined, irrespective of variations in sample recovery or matrix effects.[3]
Comparative Analysis: Deuterated vs. Alternative Internal Standards
The choice of an internal standard is a critical decision in method development. While structural analogs and other stable isotope-labeled compounds (e.g., ¹³C, ¹⁵N) are also used, deuterated standards offer a unique combination of advantages.
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated Internal Standard | - Near-identical physicochemical properties: Ensures co-elution and identical behavior during sample preparation and ionization. - High accuracy and precision: Effectively compensates for matrix effects and variability.[2] - Cost-effective: Generally less expensive to synthesize compared to ¹³C or ¹⁵N labeled standards.[4] | - Potential for chromatographic separation (Isotope Effect): Deuteration can slightly alter retention time, potentially leading to differential matrix effects.[4][5] - Risk of H/D back-exchange: Deuteriums on certain functional groups can exchange with protons from the solvent, compromising quantification.[4] |
| ¹³C or ¹⁵N Labeled Internal Standard | - Negligible isotope effect: Co-elutes perfectly with the analyte.[6] - High stability: No risk of back-exchange.[6] | - Higher cost of synthesis: More complex and expensive to produce.[7] - Limited commercial availability. [6] |
| Structural Analog (Analyte-related compound) | - Readily available and inexpensive. | - Different physicochemical properties: May not co-elute or behave identically during sample preparation and ionization, leading to inadequate compensation for matrix effects and variability.[8] - Potential for different ionization efficiencies. [8] |
Experimental Data: A Head-to-Head Comparison
The theoretical superiority of deuterated internal standards is borne out by experimental data. A case study comparing the quantification of a drug in human plasma using a deuterated IS versus a structural analog IS demonstrates the significant improvement in data quality.
In one study, the use of a deuterated internal standard for the analysis of pesticides and mycotoxins in complex cannabis matrices showed a dramatic improvement in accuracy and precision compared to quantification without an internal standard. When no IS was used, accuracy values differed by more than 60% for some quality controls, with a relative standard deviation (RSD) over 50%. In contrast, when a deuterated IS was employed, the accuracy fell within 25%, and the RSD dropped below 20%.[9]
Another study comparing a stable isotope-labeled (deuterated) internal standard with an analog internal standard for the quantification of everolimus found that while both were acceptable, the deuterated standard offered a better slope in method comparison studies.[7] A separate investigation demonstrated that for the depsipeptide kahalalide F, switching from a structural analog IS to a deuterated IS resulted in a statistically significant improvement in both accuracy and precision. The mean bias improved from 96.8% to 100.3%, and the variance was significantly lower.[8]
These examples underscore the critical role of the near-identical chemical nature of deuterated standards in achieving reliable and accurate bioanalytical data.
Experimental Protocols: A Self-Validating System
The trustworthiness of a bioanalytical method relies on a robust validation process. Here, we provide step-by-step methodologies for key experiments to ensure the proper performance of a deuterated internal standard.
Experimental Workflow for Bioanalysis with a Deuterated Internal Standard
Caption: Bioanalytical workflow using a deuterated internal standard.
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
Objective: To qualitatively assess the presence of ion suppression or enhancement from the biological matrix at the retention time of the analyte.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Analyte and deuterated IS stock solutions
-
Blank biological matrix from at least six different sources
-
Mobile phases and extraction solvents
Procedure:
-
System Setup:
-
Set up the LC-MS/MS system with the chromatographic conditions intended for the bioanalytical method.
-
Connect the outlet of the LC column to a T-connector.
-
Connect a syringe pump containing a solution of the analyte at a concentration that gives a stable and moderate signal to the second port of the T-connector.
-
Connect the third port of the T-connector to the mass spectrometer's ion source.
-
-
Infusion and Blank Injection:
-
Data Acquisition and Interpretation:
-
Monitor the signal of the infused analyte throughout the chromatographic run.
-
A dip in the baseline signal at a specific retention time indicates ion suppression, while a peak indicates ion enhancement.[11]
-
The retention time of the analyte of interest should be in a region free from significant ion suppression or enhancement.
-
Protocol 2: Bioanalytical Method Validation using a Deuterated Internal Standard
Objective: To validate a bioanalytical method for the quantification of an analyte in a biological matrix according to regulatory guidelines (e.g., FDA M10, ICH M10).[12][13]
Parameters to Evaluate:
-
Selectivity and Specificity:
-
Analyze blank matrix samples from at least six different sources to ensure no interference at the retention times of the analyte and the deuterated IS.
-
-
Calibration Curve:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte.
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
-
Accuracy and Precision:
-
Prepare quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high).
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[14]
-
-
Matrix Effect:
-
Prepare QC samples at low and high concentrations in matrix from at least six different sources.
-
The accuracy and precision for these samples should meet the acceptance criteria.
-
-
Stability:
-
Evaluate the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, bench-top stability, and long-term storage.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Troubleshooting Common Issues with Deuterated Internal Standards
While deuterated internal standards are highly effective, they are not without potential challenges. A proactive approach to troubleshooting can ensure the continued integrity of your bioanalytical data.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Chromatographic Shift (Isotope Effect) | The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a small difference in retention time, particularly in reverse-phase chromatography.[4] | - Modify chromatographic conditions (e.g., gradient, mobile phase composition) to achieve co-elution. - Use a column with lower resolution to promote peak overlap.[5] - If co-elution cannot be achieved, ensure that the retention time difference does not result in differential matrix effects. |
| H/D Back-Exchange | Deuteriums on heteroatoms (e.g., -OH, -NH, -SH) or acidic carbons can exchange with protons from the solvent, especially under acidic or basic conditions.[4] | - Select a deuterated IS where the labels are on stable positions (e.g., aromatic or aliphatic carbons).[3] - Control the pH of the sample and mobile phase. - Store the IS in an aprotic solvent. |
| Isotopic Contribution (Crosstalk) | The natural isotopic abundance of the analyte can contribute to the signal of the deuterated IS, and vice versa. | - Use a deuterated IS with a sufficient mass difference from the analyte (typically ≥ 3 amu). - Ensure high isotopic purity of the deuterated IS. |
| Variable IS Response | Inconsistent sample preparation, instrument malfunction, or subject-specific matrix effects.[15] | - Investigate the sample preparation procedure for any inconsistencies. - Perform instrument maintenance. - Evaluate for subject-specific matrix effects by re-analyzing affected samples with dilution. |
The Authoritative Grounding: Regulatory Perspective
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have provided guidance on the use of internal standards in bioanalytical method validation.[12][13] The ICH M10 guideline, which has been adopted by the FDA, emphasizes the importance of a well-characterized and validated bioanalytical method to ensure reliable data for regulatory submissions.[16] While not explicitly mandating the use of deuterated internal standards, the guidelines' stringent requirements for accuracy, precision, and demonstration of minimal matrix effects strongly favor their use. The ability of a deuterated IS to closely mimic the analyte's behavior makes it the most suitable tool to meet these regulatory expectations.
Conclusion
The justification for using a deuterated internal standard in bioanalysis is firmly grounded in the principles of isotope dilution mass spectrometry and supported by a wealth of experimental evidence. Their near-identical physicochemical properties to the analyte of interest enable unparalleled correction for the myriad of variables encountered in bioanalytical workflows. While challenges such as the deuterium isotope effect and the potential for H/D back-exchange exist, they can be effectively managed through careful selection of the IS and thoughtful method development. When compared to alternatives like structural analogs, deuterated internal standards consistently deliver superior accuracy and precision, making them the cornerstone of robust and reliable bioanalytical methods that can withstand the scrutiny of regulatory review. For researchers, scientists, and drug development professionals, the investment in a high-quality deuterated internal standard is an investment in the integrity and defensibility of their data.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]
-
Faria, M., Peñafiel, R., & Lanças, F. M. (2020). Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
-
KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
-
Heideloff, C., Payton, D., & Wang, S. (2013). Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method. Therapeutic Drug Monitoring, 35(2), 246–250. [Link]
-
Fu, Y., Woolf, E., & Jemal, M. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis. [Link]
-
Itoh, N., Numata, M., Aoyagi, Y., & Yarita, T. (2007). Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction. Journal of Chromatography A, 1138(1-2), 26–31. [Link]
-
Bandara, H. M. H. N., & Herath, H. M. T. B. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356–360. [Link]
-
BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
Imre, S. M., Tero-Vescan, A., Vari, C. E., & Dogaru, M. T. (2019). With or Without Internal Standard in HPLC Bioanalysis. A Case Study. Journal of chromatographic science, 57(3), 226–231. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography - mass spectrometry: necessity or not?. Submitted. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Wright, M. J., Wheller, R., Wallace, G., & Green, R. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701–1713. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. [Link]
-
Li, W., Cohen, L. H., & Vreeken, R. J. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 447–459. [Link]
-
Graphviz. (n.d.). DOT Language. [Link]
-
van der Laan, T., van den Heuvel, D., & van Gool, A. J. (2021). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 32(11), 2847–2856. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid communications in mass spectrometry, 13(12), 1175–1185. [Link]
-
Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and bioanalytical chemistry, 406(3), 765–770. [Link]
-
Stack Overflow. (2009, September 29). Graphviz: How to go from .dot to a graph?. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
-
python-graphviz. (n.d.). User Guide. [Link]
-
Hewavitharana, A. K., & Dalle, J. (2013). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 31(7), 564–569. [Link]
-
Jaber, M. A., de Falco, B., Abdelrazig, S., Ortori, C. A., Barrett, D. A., & Kim, D. H. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3237–3246. [Link]
-
Valbuena, S., Cantón, P., & Quintela, O. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry, 33(5), 763–767. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
-
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
R-Biopharm. (n.d.). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]
-
Wiesen, M. H. J., et al. (2024). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. Metabolites, 14(8), 481. [Link]
-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fda.gov [fda.gov]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Phenformin vs. Metformin: A Comparative Technical Guide for Research Applications
Executive Summary: The "Gold Standard" vs. The "Power Tool"
In metabolic research and drug repurposing, Metformin and Phenformin represent two sides of the biguanide coin.[1][2][3] While they share a core guanidine structure and a primary mechanism of action—Mitochondrial Complex I inhibition—their utility in the lab diverges significantly due to their physicochemical properties.
-
Metformin is the clinical gold standard. It is hydrophilic, transporter-dependent (OCT1/2), and requires millimolar concentrations to achieve significant respiratory inhibition in vitro. It is the choice when modeling clinically relevant diabetes management or longevity studies.
-
Phenformin is the potent research tool. With a lipophilic phenylethyl tail, it permeates membranes via passive diffusion, bypassing transporter bottlenecks. It inhibits oxidative phosphorylation (OXPHOS) at micromolar concentrations (10–50x more potent than metformin). It is the superior choice for oncology models requiring complete mitochondrial suppression or in cell lines lacking organic cation transporters.
This guide analyzes the critical differences to help you select the correct biguanide for your experimental model.
Physicochemical & Pharmacokinetic Profile[3][4][5]
The defining difference between these molecules is lipophilicity . This dictates their cellular entry, mitochondrial accumulation, and off-target toxicity.
Table 1: Comparative Properties
| Feature | Metformin | Phenformin | Implications for Research |
| Chemical Structure | 1,1-Dimethylbiguanide | 1-Phenethylbiguanide | Phenethyl group confers lipophilicity.[4] |
| Lipophilicity (LogP) | ~ -1.43 (Hydrophilic) | ~ -0.84 (Lipophilic) | Phenformin crosses membranes passively; Metformin requires transporters. |
| Cellular Entry | Transporter-Dependent (OCT1, OCT2, OCT3, MATE1) | Passive Diffusion + Transporter (OCT1) | Metformin efficacy is strictly limited by OCT expression levels. |
| Mitochondrial Affinity | Low (Slow accumulation) | High (Rapid accumulation) | Phenformin inhibits respiration faster (hours vs. days). |
| Potency (IC50) | Millimolar (1–10 mM) | Micromolar (10–100 µM) | Phenformin avoids hyperosmolar stress associated with high-dose metformin. |
| Metabolism | Negligible (Excreted unchanged) | Hepatic hydroxylation | Consider liver metabolism in in vivo phenformin models. |
Mechanism of Action: The Bioenergetic Crisis
Both compounds act as mild uncouplers and Complex I inhibitors . However, the kinetics of this inhibition differ.[3][5]
The Signaling Cascade
-
Entry: Metformin enters via OCTs; Phenformin diffuses.
-
Target: Both accumulate in the mitochondrial matrix (driven by membrane potential,
) and inhibit NADH:ubiquinone oxidoreductase (Complex I). -
Consequence: NAD+ accumulates; ATP production stalls.
-
Sensor: The rise in AMP:ATP ratio activates AMPK (AMP-activated protein kinase).
-
Effect: AMPK inhibits mTORC1 (blocking protein synthesis/proliferation) and stimulates glucose uptake/glycolysis (Warburg effect).
Diagram 1: Biguanide Signaling Pathway & Transport Mechanisms
Caption: Comparative entry and activation pathways. Note Phenformin's direct diffusive entry versus Metformin's reliance on OCT1 transport.
Safety & Toxicity: The Lactic Acidosis Threshold
The withdrawal of Phenformin in the 1970s was due to Lactic Acidosis , a risk that is mechanistically relevant to your experimental design.
-
The Mechanism: Inhibition of Complex I forces cells to rely on glycolysis for ATP, generating lactate.
-
The Phenformin Risk: Because Phenformin enters all tissues (including skeletal muscle) via diffusion, it shuts down OXPHOS systemically. The liver, also inhibited, cannot clear this lactate load (via gluconeogenesis), leading to a lethal drop in blood pH.
-
The Metformin Safety: Metformin uptake is largely restricted to the liver (rich in OCT1) and kidneys. Muscle tissue has low OCT expression, so peripheral lactate production is minimal.
Research Implication: When using Phenformin in vivo (mice/rats), you must monitor pH or lactate levels if dosing exceeds 50–100 mg/kg. Metformin is tolerated at much higher doses (250–300 mg/kg) without acute acidosis.
Experimental Applications: When to Use Which?
Scenario A: Cancer Cell Line Screening
-
Use Phenformin. Many cancer cell lines downregulate OCT1/2. Metformin may show no effect even at 10 mM. Phenformin (10–100 µM) will reliably inhibit proliferation regardless of transporter status.
-
Data Point: In MCF7 (breast cancer) cells, Phenformin IC50 is ~0.6 mM, whereas Metformin IC50 is >100 mM if OCTs are low.
Scenario B: Diabetes/Metabolic Syndrome Modeling
-
Use Metformin. It mimics the clinical pharmacokinetics. Use concentrations of 0.5–2 mM to reflect portal vein concentrations, or up to 5 mM for "supra-physiological" stress.
Scenario C: Mitochondrial Stress Tests (Seahorse)
-
Use Phenformin as a positive control for Complex I inhibition if Rotenone is too toxic or unstable.
-
Use Metformin only with long pre-incubation (24h+). Acute injection of Metformin often fails to show inhibition within the 90-minute assay window due to slow uptake.
Validated Protocols
Protocol 1: Comparative Cytotoxicity Assay (MTT/CTG)
Objective: Determine IC50 for proliferation inhibition.
-
Seeding: Seed tumor cells (e.g., HCT116) at 3,000 cells/well in 96-well plates. Allow 24h attachment.
-
Preparation:
-
Metformin Stock: 1M in PBS (Freshly prepared).
-
Phenformin Stock: 100mM in DMSO or Water.
-
-
Treatment:
-
Metformin Arms: 0, 1, 2, 5, 10, 20, 50 mM.
-
Phenformin Arms: 0, 10, 25, 50, 100, 250, 500 µM.
-
Note the 100x concentration difference.
-
-
Incubation: 48 to 72 hours.
-
Readout: Add MTT or CellTiter-Glo reagent. Read absorbance/luminescence.
-
Validation: Phenformin should yield an IC50 in the low micromolar range; Metformin in the millimolar range.
Protocol 2: Mitochondrial Respiration (Seahorse XF)
Objective: Assess real-time OXPHOS inhibition.
Critical Note: Metformin requires pre-treatment . Acute injection (during the assay) is rarely effective.
Workflow Diagram:
Caption: Seahorse XF Mito Stress Test workflow. Pre-incubation (24h) is required for Metformin to accumulate sufficiently to inhibit Complex I.
References
-
Sogame, Y., et al. (2009). "A comparison of uptake of metformin and phenformin mediated by hOCT1 in human hepatocytes." Biopharmaceutics & Drug Disposition. Link
-
Bridges, H.R., et al. (2014). "Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria." Biochemical Journal. Link
-
Shackelford, D.B., et al. (2013). "LKB1 deficiency confers sensitivity to phenformin in non-small cell lung cancer." Cancer Cell. Link
-
Owen, M.R., et al. (2000). "Evidence that metformin exerts its anti-diabetic effects through inhibition of complex 1 of the mitochondrial respiratory chain." Biochemical Journal. Link
-
Appleyard, M.V., et al. (2012). "Phenformin induces cell death in a range of cancer cell lines and is more potent than metformin." British Journal of Cancer. Link
Sources
- 1. Combination of metformin and phenformin synergistically inhibits proliferation and hTERT expression in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenformin and lactic acidosis: a case report and review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Study of the Lipophilicity of Metformin and Phenformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of uptake of metformin and phenformin mediated by hOCT1 in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
